molecular formula C25H29N9O2 B1674059 L-736380

L-736380

Cat. No.: B1674059
M. Wt: 487.6 g/mol
InChI Key: MYPNMQPMQUAOTH-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-736380, also known as L-736,380, is a CCK-B receptor antagonist. L-736,380 dose-dependently inhibited gastric acid secretion in anesthetized rats (ID(50), 0.064 mg/kg) and ex vivo binding of [(125)I]CCK-8S in BKTO mice brain membranes (ED(50), 1.7 mg/kg) and is one of the most potent acidic CCK-B receptor antagonists yet described.

Properties

Molecular Formula

C25H29N9O2

Molecular Weight

487.6 g/mol

IUPAC Name

1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-[methyl(2H-tetrazol-5-yl)amino]phenyl]urea

InChI

InChI=1S/C25H29N9O2/c1-33(24-29-31-32-30-24)18-12-8-11-17(15-18)26-25(36)28-22-23(35)34(2)20-14-7-6-13-19(20)21(27-22)16-9-4-3-5-10-16/h6-8,11-16,22H,3-5,9-10H2,1-2H3,(H2,26,28,36)(H,29,30,31,32)/t22-/m0/s1

InChI Key

MYPNMQPMQUAOTH-QFIPXVFZSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-736380;  L 736380;  L736380;  L-736,380;  L 736,380;  L736,380.

Origin of Product

United States

Foundational & Exploratory

L-736380: A Technical Guide to its Mechanism of Action as a Cholecystokinin-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-736380 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor critically involved in regulating gastric acid secretion and various central nervous system functions. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the CCK-B receptor and the subsequent effects on intracellular signaling pathways. This guide includes a compilation of relevant quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and associated experimental workflows.

Introduction

The cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a key player in physiological processes, most notably the stimulation of gastric acid secretion in the gastrointestinal tract.[1] Its activation by the peptide hormones gastrin and cholecystokinin (B1591339) (CCK) initiates a cascade of intracellular events leading to the release of histamine (B1213489) from enterochromaffin-like (ECL) cells, which in turn stimulates parietal cells to secrete hydrochloric acid.[2] this compound has emerged as a high-affinity antagonist for this receptor, demonstrating significant potential in modulating physiological responses mediated by the CCK-B receptor.

Core Mechanism of Action: CCK-B Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the CCK-B receptor. By binding to the receptor, this compound prevents the endogenous ligands, gastrin and CCK, from activating it. This blockade directly inhibits the downstream signaling cascade that is normally initiated upon agonist binding.

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[3] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[5][6] These signaling events ultimately lead to the physiological response, such as gastric acid secretion.

This compound, by acting as an antagonist, prevents this entire sequence of events from occurring. It binds to the CCK-B receptor but does not induce the necessary conformational change for G-protein activation. Consequently, there is no activation of PLC, no production of IP3 and DAG, and no subsequent increase in intracellular calcium or activation of PKC. This effectively blocks the cellular response to gastrin and CCK.

Signaling Pathway Diagram

L736380_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Gastrin Gastrin / CCK Gastrin->CCKBR Binds & Activates L736380 This compound L736380->CCKBR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates Ca2->PKC Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKC->Response Leads to

Caption: Signaling pathway of the CCK-B receptor and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Parameter Value Assay/Model Reference
IC₅₀ (CCK-B Receptor) 0.054 nMRadioligand Binding Assay[7]
IC₅₀ (CCK-A Receptor) 400 nMRadioligand Binding Assay[7]
ID₅₀ (Gastric Acid Secretion) 0.064 mg/kgAnesthetized Rats[7]
ED₅₀ (Ex vivo [¹²⁵I]CCK-8S binding) 1.7 mg/kgBKTO Mice Brain Membranes[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol is designed to determine the binding affinity (IC₅₀ and subsequently Ki) of this compound for the CCK-B receptor.

Objective: To measure the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the CCK-B receptor.

Materials:

  • Membrane preparation from cells expressing the human CCK-B receptor.

  • Radioligand: [¹²⁵I]CCK-8 (sulfated).

  • Non-specific binding control: A high concentration of a non-radiolabeled CCK-B receptor agonist (e.g., gastrin I).

  • This compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, [¹²⁵I]CCK-8 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding wells, add assay buffer instead of this compound. For non-specific binding wells, add a saturating concentration of unlabeled gastrin I.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay start Start prep Prepare Reagents: - CCK-B Receptor Membranes - [¹²⁵I]CCK-8 - this compound Dilutions - Buffers start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - this compound Concentrations prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine the IC₅₀ of this compound.
In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This protocol describes a method to evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion stimulated by pentagastrin (B549294).

Objective: To determine the dose of this compound required to inhibit 50% (ID₅₀) of the pentagastrin-stimulated gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Pentagastrin solution.

  • This compound solution for administration (e.g., intravenous or oral).

  • Saline solution (0.9% NaCl).

  • pH meter and titration equipment.

  • NaOH solution (e.g., 0.01 N).

  • Surgical instruments for cannulation.

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Insert a cannula into the esophagus and another into the duodenum to isolate the stomach.

  • Gastric Perfusion: Continuously perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).

  • Basal Acid Secretion: Collect perfusate for a baseline period to determine the basal rate of acid secretion.

  • Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • This compound Administration: Once a stable, stimulated acid secretion is achieved, administer this compound at various doses.

  • Sample Collection: Continue to collect the gastric perfusate at regular intervals.

  • Acid Quantification: Determine the acid concentration in each collected sample by titration with a standardized NaOH solution to a neutral pH (e.g., 7.0).

  • Data Analysis: Calculate the total acid output for each collection period. Determine the percentage inhibition of pentagastrin-stimulated acid secretion for each dose of this compound. Plot the percentage inhibition against the dose of this compound to determine the ID₅₀ value.

Experimental Workflow: In Vivo Gastric Acid Secretion Assay

Gastric_Acid_Secretion_Assay start Start anesthetize Anesthetize Rat & Cannulate Stomach start->anesthetize perfuse Perfuse Stomach with Saline anesthetize->perfuse basal Collect Basal Perfusate perfuse->basal stimulate Administer Pentagastrin basal->stimulate collect_stim Collect Stimulated Perfusate stimulate->collect_stim administer Administer this compound collect_stim->administer collect_inhibit Collect Perfusate Post-L-736380 administer->collect_inhibit titrate Titrate Collected Samples with NaOH collect_inhibit->titrate analyze Data Analysis: - Calculate Acid Output - Determine % Inhibition - Calculate ID₅₀ titrate->analyze end End analyze->end

References

An In-depth Technical Guide to the CCK-B Receptor Binding Affinity of L-736380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-736380 for the cholecystokinin-B (CCK-B) receptor. It includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and highly selective antagonist for the CCK-B receptor. Its binding affinity is significantly higher for the CCK-B subtype compared to the CCK-A subtype, as demonstrated by the following inhibitory concentration (IC50) values.

CompoundReceptor SubtypeIC50 (nM)
This compoundCCK-B0.054[1]
This compoundCCK-A400[1]

The data clearly indicates the high-affinity and selective nature of this compound for the CCK-B receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the CCK-B receptor.

Objective:

To determine the binding affinity (IC50) of this compound for the CCK-B receptor.

Materials:
  • Radioligand: [125I]CCK-8S (Cholecystokinin Octapeptide, sulfated, labeled with Iodine-125)

  • Test Compound: this compound

  • Receptor Source: Membranes prepared from cells or tissues expressing the CCK-B receptor (e.g., BKTO mice brain membranes).[1]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Workflow Diagram:

G prep Receptor Membrane Preparation incubation Incubation: - Receptor Membranes - [125I]CCK-8S (Radioligand) - this compound (Competitor) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash Filter Washing filtration->wash counting Scintillation Counting (Measures radioactivity) wash->counting analysis Data Analysis (IC50 Determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:
  • Receptor Membrane Preparation:

    • Homogenize the tissue or cells expressing CCK-B receptors in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Total Binding: Receptor membranes, radioligand ([125I]CCK-8S), and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled CCK-B agonist or antagonist (to saturate all specific binding sites).

      • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This step separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[2] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of its associated G-protein and the initiation of downstream signaling cascades. As an antagonist, this compound blocks the initiation of this signaling cascade by preventing agonist binding.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates Ca_release->Cellular_Response Activates Ca²⁺-dependent pathways Agonist CCK/Gastrin (Agonist) Agonist->CCKBR Binds & Activates L736380 This compound (Antagonist) L736380->CCKBR Binds & Blocks

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

This guide provides a foundational understanding of the binding characteristics of this compound and the experimental procedures used to determine them. The high affinity and selectivity of this compound make it an essential pharmacological tool for elucidating the complex roles of the CCK-B receptor in health and disease.

References

L-736380 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-736380, a potent and selective CCK-B receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea.[1] Its chemical formula is C25H29N9O2.[1]

A two-dimensional representation of the this compound chemical structure is provided below:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H29N9O2[1]
Molecular Weight 487.57 g/mol [1]
Exact Mass 487.2444[1]
Elemental Analysis C, 61.59%; H, 6.00%; N, 25.86%; O, 6.56%[1]
IUPAC Name 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea[1]
InChI Key MYPNMQPMQUAOTH-QFIPXVFZSA-N[1]
CAS Number 152885-49-9[1]

Pharmacological Profile

This compound is characterized as a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] This activity is responsible for its observed physiological effects.

Table 2: Pharmacological Activity of this compound

ParameterValueSpeciesAssaySource
Gastric Acid Secretion Inhibition (ID50) 0.064 mg/kgAnesthetized Ratsin vivo[1]
ex vivo [125I]CCK-8S Binding Inhibition (ED50) 1.7 mg/kgBKTO Mice Brain Membranesex vivo[1]

Signaling Pathway of CCK-B Receptor Antagonism

The mechanism of action of this compound involves the blockade of the CCK-B receptor, thereby inhibiting the downstream signaling cascade typically initiated by the endogenous ligand, cholecystokinin (CCK). The following diagram illustrates the simplified signaling pathway.

CCK_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq protein CCKBR->Gq Activates L736380 This compound L736380->CCKBR Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Gastric Acid Secretion) Ca_release->Response PKC->Response

Caption: CCK-B receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Inhibition of Gastric Acid Secretion in Anesthetized Rats

This experiment aims to determine the in vivo potency of this compound in inhibiting gastric acid secretion.

Gastric_Acid_Secretion_Protocol cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Anesthetize Rats A2 Surgical Preparation (e.g., cannulation) A1->A2 B1 Administer this compound (various doses) A2->B1 B2 Induce Gastric Acid Secretion (e.g., with pentagastrin) B1->B2 B3 Collect Gastric Juice Samples B2->B3 C1 Measure Acid Output B3->C1 C2 Calculate Dose-Response Curve C1->C2 C3 Determine ID50 Value C2->C3

Caption: Workflow for determining the in vivo inhibition of gastric acid secretion.

Ex vivo [125I]CCK-8S Binding Inhibition in BKTO Mice Brain Membranes

This protocol is designed to assess the in vivo target engagement of this compound at the CCK-B receptor in the brain.

Ex_Vivo_Binding_Protocol cluster_in_vivo In Vivo Dosing cluster_ex_vivo Ex Vivo Tissue Processing cluster_binding_assay Radioligand Binding Assay cluster_data_analysis Data Analysis D1 Administer this compound to BKTO Mice (various doses) E1 Euthanize Mice and Harvest Brains D1->E1 E2 Prepare Brain Membranes E1->E2 F1 Incubate Membranes with [125I]CCK-8S E2->F1 F2 Separate Bound and Free Radioligand F1->F2 F3 Quantify Radioactivity F2->F3 G1 Calculate Specific Binding F3->G1 G2 Generate Dose-Response Curve G1->G2 G3 Determine ED50 Value G2->G3

Caption: Workflow for the ex vivo CCK-B receptor binding assay.

References

L-736380 (CAS RN: 152885-49-9): A Technical Guide to a Potent and Selective CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental methodologies. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and potentially utilizing this compound in further studies.

Chemical and Physical Properties

This compound is a complex organic molecule with the following identifiers and properties.

PropertyValueCitation(s)
CAS Number 152885-49-9[1][2][3]
IUPAC Name 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea[1][2]
Synonyms L-736,380, L736380[1]
Molecular Formula C25H29N9O2[1][2]
Molecular Weight 487.57 g/mol [1][2]
Exact Mass 487.2444 g/mol [1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a competitive antagonist at the cholecystokinin B (CCK-B) receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands gastrin or cholecystokinin, initiates a downstream signaling cascade.

The primary signaling pathway for the CCK-B receptor involves the Gq alpha subunit of its associated G-protein. Activation of the receptor leads to the dissociation of the Gq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, leading to cellular responses like gastric acid secretion. By competitively binding to the CCK-B receptor, this compound prevents the binding of endogenous agonists and thereby inhibits this signaling cascade.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_B CCK-B Receptor G_protein Gq Protein CCK_B->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) MAPK_cascade->Cellular_Response Leads to L736380 This compound L736380->CCK_B Inhibits

CCK-B Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its high potency and selectivity for the CCK-B receptor.

ParameterValueSpecies/SystemCitation(s)
IC50 (CCK-B Receptor) 0.054 nM-[4]
IC50 (CCK-A Receptor) 400 nM-[4]
ID50 (Gastric Acid Secretion) 0.064 mg/kgAnesthetized Rats[1][4][5]
ED50 (Ex vivo brain binding) 1.7 mg/kgBKTO Mice[1][4][5]

Experimental Protocols

The following are detailed representations of the likely experimental protocols used to determine the pharmacological data presented above, based on standard methodologies in the field.

In Vitro Receptor Binding Assay (IC50 Determination)

This protocol describes a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the CCK-A and CCK-B receptors.

In_Vitro_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing CCK-A or CCK-B receptors) Incubation Incubate Membranes, Radioligand, and this compound at varying concentrations Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [¹²⁵I]CCK-8) Radioligand_Prep->Incubation L736380_Prep This compound Serial Dilution L736380_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Non-linear regression to determine IC₅₀) Scintillation->Data_Analysis

Workflow for In Vitro Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing either the human CCK-A or CCK-B receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8).

    • Increasing concentrations of this compound (the competitor).

    • The prepared cell membranes.

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled agonist) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using a non-linear regression to fit a sigmoidal dose-response curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

In Vivo Gastric Acid Secretion Assay (ID50 Determination)

This protocol outlines the procedure to determine the dose of this compound required to inhibit 50% of stimulated gastric acid secretion in anesthetized rats.

Methodology:

  • Animal Preparation: Male rats are fasted overnight with free access to water. They are then anesthetized, and a surgical procedure is performed to cannulate the trachea and esophagus, and to insert a catheter into a jugular vein for drug administration. The stomach is perfused with saline.

  • Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue, such as pentagastrin, is administered to induce a stable rate of gastric acid secretion.

  • Drug Administration: Once a stable baseline of acid secretion is established, this compound is administered intravenously or subcutaneously at various doses.

  • Sample Collection and Analysis: The gastric perfusate is collected at regular intervals, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

  • Data Analysis: The percentage inhibition of gastric acid secretion is calculated for each dose of this compound. A dose-response curve is then constructed, and the ID50 (the dose causing 50% inhibition) is determined.

Ex Vivo Brain Binding Assay (ED50 Determination)

This protocol describes a method to determine the dose of this compound that occupies 50% of the CCK-B receptors in the brains of mice.

Methodology:

  • Drug Administration: Different doses of this compound are administered to groups of mice (e.g., via subcutaneous injection).

  • Tissue Collection: At a specified time after drug administration, the mice are euthanized, and their brains are rapidly removed and frozen.

  • Brain Homogenate Preparation: The brains are homogenized in a suitable buffer.

  • Radioligand Binding: The brain homogenates are incubated with a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8).

  • Measurement of Receptor Occupancy: The amount of radioligand binding is measured and compared to the binding in the brains of vehicle-treated control animals. The in vivo receptor occupancy by this compound is determined by the reduction in the binding of the radioligand.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of receptor occupancy against the dose of this compound administered. The ED50, the dose at which 50% of the receptors are occupied, is then calculated.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCK-B receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the downstream effects of CCK-B receptor antagonism in various biological systems. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with this compound.

References

The Discovery and History of L-736380: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. This document provides a technical guide to the discovery, history, and pharmacological profile of this compound. It includes a summary of its binding affinity and in vivo efficacy, details of relevant experimental protocols, and visualizations of the CCK-B receptor signaling pathway and a representative experimental workflow.

Introduction

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system and the gastrointestinal tract. It plays a crucial role in regulating gastric acid secretion, anxiety, and other neurological processes. The development of selective CCK-B receptor antagonists has been a significant area of research for potential therapeutic applications in gastrointestinal disorders and neuropsychiatric conditions. This compound emerged from these efforts as a high-affinity antagonist with significant selectivity for the CCK-B receptor over the CCK-A subtype.

Discovery and History

The discovery of this compound was reported in a 1996 publication in the Journal of Medicinal Chemistry by Castro et al.[1]. The research focused on the "Controlled modification of acidity in cholecystokinin B receptor antagonists," specifically on a series of N-(1,4-benzodiazepin-3-yl)-N'-[3-(tetrazol-5-ylamino) phenyl]ureas. This work aimed to optimize the pharmacological profile of this chemical class, leading to the identification of this compound as a lead compound with exceptional potency and selectivity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its receptor binding affinity and in vivo potency.

Table 1: Receptor Binding Affinity

CompoundReceptorIC50 (nM)
This compoundCCK-B0.054[1]
This compoundCCK-A400[1]

Table 2: In Vivo Efficacy

CompoundAssaySpeciesID50 / ED50
This compoundInhibition of Gastric Acid SecretionAnesthetized Rats0.064 mg/kg (ID50)[1]
This compoundEx vivo binding of [125I]CCK-8S in brain membranesBKTO Mice1.7 mg/kg (ED50)[1]

Note: Comprehensive in vivo pharmacokinetic data (e.g., half-life, clearance, volume of distribution, bioavailability) for this compound in various species is not available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific in vivo pharmacokinetic studies of this compound are not available in the search results. However, based on the cited literature, the following are generalized methodologies for key experiments.

CCK-B Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-B receptor.

  • Membrane Preparation: Homogenize tissues known to express CCK-B receptors (e.g., rodent brain cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a multi-well plate, combine the prepared membranes, a radiolabeled CCK-B receptor ligand (e.g., [125I]CCK-8S), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition binding curve.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This protocol outlines a method to assess the in vivo efficacy of a CCK-B antagonist in inhibiting gastric acid secretion.

  • Animal Preparation: Anesthetize male Wistar rats and cannulate the trachea to ensure a clear airway. Surgically expose the stomach and insert a catheter into the lumen to collect gastric secretions.

  • Drug Administration: Administer this compound intravenously or via another appropriate route at various doses.

  • Stimulation of Gastric Acid Secretion: Infuse a secretagogue, such as pentagastrin, intravenously to stimulate gastric acid secretion.

  • Sample Collection: Collect gastric effluent at regular intervals.

  • Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Data Analysis: Calculate the total acid output and determine the dose of this compound that causes a 50% inhibition of the stimulated acid secretion (ID50).

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades can lead to various cellular responses, including the activation of the MAPK/ERK pathway.

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gαq CCKBR->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: Simplified CCK-B receptor signaling cascade.

High-Throughput Screening Workflow for CCK-B Antagonists

The following diagram illustrates a generalized workflow for a high-throughput screening (HTS) campaign to identify novel CCK-B receptor antagonists.

HTS_Workflow cluster_workflow HTS Workflow start Start assay_dev Assay Development (e.g., Calcium Mobilization Assay) start->assay_dev primary_screen Primary HTS (Large Compound Library) assay_dev->primary_screen hit_id Hit Identification (Activity Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation (IC50 Determination) hit_id->dose_response selectivity Selectivity Assays (vs. CCK-A Receptor) dose_response->selectivity secondary Secondary Assays (e.g., Functional Assays) selectivity->secondary lead_opt Lead Optimization secondary->lead_opt end End lead_opt->end

Caption: Generalized HTS workflow for CCK-B antagonists.

References

L-736380: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of L-736380, a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Due to the compound's nature as a research chemical, publicly available quantitative data is limited. This document compiles existing information and presents standardized methodologies for researchers to conduct their own detailed assessments.

Compound Overview

This compound is a complex small molecule with the chemical formula C₂₅H₂₉N₉O₂ and a molecular weight of 487.57 g/mol .[1] It functions as a high-affinity antagonist for the CCK-B receptor, playing a significant role in neuroscience and gastrointestinal research. Understanding its solubility and stability is paramount for the design and interpretation of in vitro and in vivo experiments.

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly accessible literature. The following table summarizes the current status of available information. Researchers are strongly encouraged to determine solubility experimentally for their specific buffers and media.

Table 1: Quantitative Solubility Data for this compound

SolventSolubilityTemperature (°C)Method
Dimethyl Sulfoxide (DMSO)Data Not AvailableRoom Temperature-
EthanolData Not AvailableRoom Temperature-
WaterData Not AvailableRoom Temperature-
Phosphate-Buffered Saline (PBS)Data Not AvailableRoom Temperature-

Experimental Protocol: Kinetic Solubility Determination

To address the gap in solubility data, researchers can employ a standardized kinetic solubility assay. This method is a high-throughput technique used in early drug discovery to ascertain the aqueous solubility of a compound initially dissolved in an organic solvent like DMSO.

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS). This creates a final DMSO concentration of 1%, minimizing its effect on solubility.

  • Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement:

    • Nephelometry: Measure the light scattering (turbidity) in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

    • UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in DMSO to determine the concentration of the dissolved compound.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock of this compound in DMSO B Perform Serial Dilutions in DMSO A->B C Add DMSO dilutions to PBS (1:100) B->C D Incubate with Shaking (2h, 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Centrifuge & Measure Supernatant Absorbance D->F G Determine Solubility Limit E->G F->G G A Prepare this compound Solution in Test Solvent B Analyze at T=0 via HPLC (Establish Baseline) A->B C Aliquot and Store Samples at Various Conditions A->C E Calculate % Remaining vs. T=0 & Identify Degradants B->E D Analyze Samples at Pre-defined Time Points C->D D->E F Determine Shelf-Life & Optimal Storage E->F G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCK CCK / Gastrin CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds & Activates Gq Gαq CCKBR->Gq Activates L736380 This compound (Antagonist) L736380->CCKBR Blocks PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca Release from ER PKC PKC DAG->PKC Activates MAPK MAPK Cascade (ERK activation) PKC->MAPK Ca->MAPK Transcription Gene Transcription (e.g., c-Fos, c-Jun) MAPK->Transcription

References

L-736380: An In-depth Technical Guide to its In Vitro Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the CCK2 receptor. This receptor subtype is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. Its endogenous ligands include cholecystokinin (CCK) and gastrin. The CCK-B receptor is implicated in various physiological processes, including anxiety, panic disorders, and gastric acid secretion. Consequently, selective antagonists like this compound are valuable research tools for elucidating the physiological roles of the CCK-B receptor and represent potential therapeutic agents. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its binding affinity, mechanism of action, and the signaling pathways it modulates.

Core Pharmacology

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the CCK-B receptor with significant selectivity over the cholecystokinin A (CCK-A) receptor subtype. This selectivity is a critical attribute, allowing for the specific investigation of CCK-B receptor-mediated effects.

Parameter Receptor Value (nM)
IC50CCK-B0.054[1][2]
IC50CCK-A400[1][2]

Caption: Binding affinity of this compound for cholecystokinin receptor subtypes.

The more than 7000-fold selectivity for the CCK-B receptor over the CCK-A receptor underscores the precision of this compound as a pharmacological tool.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it blocks the binding of endogenous agonists like gastrin and CCK, thereby inhibiting their downstream signaling effects. The CCK-B receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by an agonist initiates a well-defined signaling cascade. This compound, as an antagonist, prevents the initiation of this pathway.

CCKB_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKB CCK-B Receptor Gq Gq Protein CCKB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (Gastrin/CCK) Agonist->CCKB Binds & Activates L736380 This compound L736380->CCKB Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Upon agonist binding, the CCK-B receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm, thereby increasing the intracellular calcium concentration. DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, such as gastric acid secretion in parietal cells. This compound competitively binds to the CCK-B receptor, preventing this entire cascade from being initiated by endogenous agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro pharmacological findings. Below are representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing CCK-B receptors B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]CCK-8) A->B C Add increasing concentrations of this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify radioactivity of bound ligand using a scintillation counter E->F G Plot % inhibition vs. log[this compound] and determine IC50 F->G

Caption: A typical workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the CCK-B receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Components: The reaction mixture typically contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8), and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The components are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled agonist and is subtracted from the total binding to yield specific binding. The percentage of specific binding is plotted against the logarithm of the this compound concentration, and the IC50 value is determined using non-linear regression analysis.

Functional Antagonism Assay (e.g., Calcium Mobilization)

This type of assay assesses the ability of an antagonist to inhibit the functional response induced by an agonist. For Gq-coupled receptors like CCK-B, measuring changes in intracellular calcium is a common functional readout.

Detailed Methodology:

  • Cell Culture: A cell line stably expressing the human CCK-B receptor is cultured to an appropriate density.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound for a specific period.

  • Agonist Stimulation: A fixed concentration of a CCK-B agonist (e.g., pentagastrin (B549294) or CCK-8) is added to the cells to stimulate a calcium response.

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium signal. The IC50 value for functional antagonism is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Summary and Conclusion

This compound is a powerful pharmacological tool characterized by its high affinity and selectivity for the CCK-B receptor. Its mechanism as a competitive antagonist of the Gq-coupled CCK-B receptor signaling pathway is well-understood. The in vitro assays described in this guide, including radioligand binding and functional antagonism studies, are fundamental to characterizing the pharmacological profile of compounds like this compound. This information is invaluable for researchers investigating the roles of the CCK-B receptor in health and disease and for professionals involved in the development of novel therapeutics targeting this receptor.

References

Preclinical Profile of L-736380: A Potent and Selective CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. This receptor subtype is predominantly found in the central nervous system and the gastrointestinal tract. Its involvement in gastric acid secretion and various neuropsychiatric conditions has made it a target of significant interest for therapeutic intervention. This document provides a comprehensive overview of the preclinical research findings for this compound, with a focus on its pharmacological data, experimental methodologies, and the signaling pathways it modulates.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorIC50 (nM)Species/TissueRadioligandReference
CCK-B0.054Mouse Brain Membranes[¹²⁵I]CCK-8S[1][2]
CCK-A400Not SpecifiedNot Specified[1][2]

Table 2: In Vivo and Ex Vivo Efficacy of this compound

AssayEndpointValueAnimal ModelReference
Inhibition of Gastric Acid SecretionID500.064 mg/kgAnesthetized Rats[1][2]
Ex Vivo Receptor BindingED501.7 mg/kgBKTO Mice[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. As the full text of the primary study by Castro et al. (1996) was not accessible, the following protocols are based on the available information and standardized pharmacological assays.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.

General Protocol for CCK-B Receptor Binding:

  • Tissue Preparation: Brain tissue from mice is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at high speed to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand for the CCK-B receptor, typically [¹²⁵I]CCK-8S (sulfated cholecystokinin-8).

  • Competition Assay: To determine the IC50 of this compound, the binding reaction is carried out in the presence of increasing concentrations of the unlabeled antagonist.

  • Incubation and Separation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Note: A similar protocol would be employed for CCK-A receptor binding, likely using a tissue source with high CCK-A receptor expression (e.g., pancreas) and a suitable radioligand.

In Vivo Inhibition of Gastric Acid Secretion

Objective: To assess the in vivo potency of this compound in inhibiting gastric acid secretion.

General Protocol for Anesthetized Rat Model:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are anesthetized (e.g., with urethane) and the trachea is cannulated to ensure a clear airway.[3][4][5]

  • Surgical Preparation: A midline laparotomy is performed, and the stomach is exposed. A catheter is inserted into the stomach through the esophagus or forestomach and another at the pylorus to allow for gastric perfusion.[1][2]

  • Gastric Perfusion: The stomach is continuously perfused with a saline solution. The perfusate is collected at regular intervals to measure acid output.[1][2]

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as pentagastrin (B549294).[3][4][5]

  • Drug Administration: this compound is administered, typically intravenously or subcutaneously, at various doses.

  • Measurement of Acid Output: The collected gastric perfusate is titrated with a standardized base (e.g., 0.01 N NaOH) to a neutral pH to determine the amount of secreted acid.[1][2]

  • Data Analysis: The dose-response curve for the inhibition of gastric acid secretion by this compound is plotted to calculate the ID50, the dose that causes a 50% reduction in the stimulated acid output.

Signaling Pathways and Visualization

This compound, as a CCK-B receptor antagonist, is expected to block the downstream signaling pathways activated by endogenous ligands like gastrin and cholecystokinin. The CCK-B receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gs, and Gα12/13, leading to the activation of several intracellular signaling cascades.[3][6][7][8]

CCK-B Receptor Signaling Pathway

The binding of an agonist (e.g., gastrin) to the CCK-B receptor initiates a cascade of intracellular events. The primary pathway involves the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including gastric acid secretion. Additionally, the CCK-B receptor can activate other pathways, such as the adenylyl cyclase (AC)/cAMP/PKA pathway via Gs and the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[3][6][7][8]

CCKB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Gastrin Gastrin / CCK CCKBR CCK-B Receptor Gastrin->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response L736380 This compound L736380->CCKBR Blocks

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay

The following diagram illustrates the typical workflow for assessing the effect of this compound on gastric acid secretion in an anesthetized rat model.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Anesthetized Rat Surgical_Prep Stomach Cannulation Animal_Model->Surgical_Prep Perfusion Gastric Perfusion Surgical_Prep->Perfusion Stimulation Pentagastrin Infusion Perfusion->Stimulation Drug_Admin This compound Administration Stimulation->Drug_Admin Sample_Collection Gastric Perfusate Collection Drug_Admin->Sample_Collection Titration Titration of Acid Sample_Collection->Titration Data_Analysis ID50 Calculation Titration->Data_Analysis

Caption: Workflow for in vivo assessment of this compound on gastric acid secretion.

Conclusion

This compound is a highly potent and selective CCK-B receptor antagonist with demonstrated efficacy in preclinical models of gastric acid secretion. Its high affinity for the CCK-B receptor and significant in vivo activity underscore its potential as a pharmacological tool and a lead compound for the development of therapeutics targeting conditions mediated by the CCK-B receptor. Further research into its pharmacokinetic profile and evaluation in a broader range of preclinical models would be beneficial for its continued development.

References

L-736380: A Technical Overview of a High-Affinity CCK-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] In the brain, it is implicated in modulating anxiety and pain perception, while in the stomach, it plays a crucial role in regulating gastric acid secretion.[1] The selective blockade of this receptor by antagonists like this compound offers a promising therapeutic avenue for conditions such as anxiety disorders and peptic ulcers. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vivo efficacy, associated signaling pathways, and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, highlighting its high affinity and selectivity for the CCK-B receptor.

ParameterValueSpecies/ModelDescriptionReference
IC50 (CCK-B) 0.054 nMNot SpecifiedConcentration causing 50% inhibition of radioligand binding to the CCK-B receptor.[2]
IC50 (CCK-A) 400 nMNot SpecifiedConcentration causing 50% inhibition of radioligand binding to the CCK-A receptor.[2]
ID50 0.064 mg/kgAnesthetized RatsDose causing 50% inhibition of gastric acid secretion.[2]
ED50 1.7 mg/kgBKTO MiceDose causing 50% inhibition of ex vivo binding of [125I]CCK-8S in brain membranes.[2]

CCK-B Receptor Signaling Pathways

Antagonism of the CCK-B receptor by this compound blocks the initiation of a cascade of intracellular signaling events. The CCK-B receptor is known to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC). Furthermore, CCK-B receptor activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, a key pathway in cell proliferation and differentiation.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq11 Gq/11 CCKBR->Gq11 This compound (Antagonist) PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Gastric Acid Secretion) Ca2->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response

CCK-B Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

While the specific, detailed protocols from the primary literature for this compound were not accessible, this section provides representative methodologies for the key experiments cited, based on established practices in the field.

Radioligand Binding Assay (for IC50 Determination)

This protocol outlines a standard competitive binding assay to determine the inhibitory concentration (IC50) of a test compound like this compound.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing CCK-B receptor) incubate 2. Incubation - Membrane preparation - Radioligand ([¹²⁵I]CCK-8S) - this compound (varying concentrations) prep->incubate separate 3. Separation of Bound/Free Ligand (e.g., rapid filtration) incubate->separate count 4. Quantification (e.g., gamma counting) separate->count analyze 5. Data Analysis - Plot % inhibition vs. This compound concentration - Calculate IC₅₀ count->analyze

Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the CCK-B receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8S), and varying concentrations of the unlabeled test compound (this compound). Include control wells with no test compound (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Inhibition of Gastric Acid Secretion in Anesthetized Rats (for ID50 Determination)

This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

Methodology:

  • Animal Preparation: Anesthetize male Wistar rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric secretions. A gastric cannula may be inserted to facilitate sample collection.

  • Drug Administration: Administer this compound intravenously or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle.

  • Stimulation of Gastric Acid Secretion: Administer a secretagogue, such as pentagastrin (B549294) or histamine, to stimulate gastric acid secretion.

  • Sample Collection: Collect the gastric juice at specified time intervals (e.g., every 30 minutes for 2 hours).

  • Analysis of Gastric Secretion: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.

  • Data Analysis: Calculate the total acid output for each animal. Plot the percentage inhibition of acid output (compared to the vehicle control) against the dose of this compound to determine the ID50 value.

Ex Vivo Receptor Binding Assay in Mice (for ED50 Determination)

This protocol outlines a method to determine the in vivo receptor occupancy of this compound in the brain.

Methodology:

  • Animal Dosing: Administer this compound at various doses to different groups of mice. A control group should receive the vehicle.

  • Tissue Collection: At a specified time after dosing, euthanize the mice and rapidly dissect the brains.

  • Membrane Preparation: Homogenize the brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Ex Vivo Binding: Incubate the brain membrane preparations with a saturating concentration of a radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]CCK-8S).

  • Separation and Quantification: Separate the bound and free radioligand by filtration and quantify the radioactivity on the filters.

  • Data Analysis: The amount of radioligand binding will be inversely proportional to the in vivo receptor occupancy by this compound. Plot the percentage of receptor occupancy (calculated relative to the vehicle-treated group) against the dose of this compound to determine the ED50 value.

Pharmacokinetics and Metabolism

Preclinical Anxiolytic Studies

Given the high density of CCK-B receptors in brain regions associated with anxiety, such as the amygdala and hippocampus, this compound would be a prime candidate for evaluation in preclinical models of anxiety. Standard behavioral tests used to assess anxiolytic-like activity in rodents include the elevated plus-maze, light-dark box, and social interaction test. In these models, anxiolytic compounds typically increase behaviors associated with exploration of novel and potentially anxiogenic environments. While specific studies on the anxiolytic effects of this compound are not publicly available, the known function of the CCK-B receptor strongly suggests its potential in this therapeutic area.

Clinical Trials

A comprehensive search of clinical trial registries did not yield any information on clinical trials conducted with this compound. The reasons for the lack of clinical development are not publicly known but could be related to various factors, including unfavorable pharmacokinetic properties, off-target effects, or strategic decisions by the developing entity.

Conclusion

This compound is a high-affinity and selective CCK-B receptor antagonist with demonstrated in vivo activity in inhibiting gastric acid secretion. Its mechanism of action involves the blockade of CCK-B receptor-mediated signaling pathways. While detailed pharmacokinetic, metabolism, and specific anxiolytic data are not publicly available, its pharmacological profile suggests potential therapeutic applications in conditions where CCK-B receptor overactivity is implicated. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the modulation of the cholecystokinin (B1591339) system.

References

L-736380: A Technical Guide to a Potent Cholecystokinin B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-736380, a potent and selective antagonist for the cholecystokinin (B1591339) B (CCK-B) receptor. This guide details its nomenclature, pharmacological data, the signaling pathways it modulates, and relevant experimental protocols.

Synonyms and Alternative Names

This compound is known by several identifiers, crucial for comprehensive literature and database searches.

  • Systematic (IUPAC) Name: 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea

  • Synonyms: L-736,380; L 736380; L736380

  • CAS Number: 152885-49-9

Quantitative Pharmacological Data

This compound exhibits high affinity and selectivity for the CCK-B receptor over the cholecystokinin A (CCK-A) receptor. Its in vitro and in vivo potency has been characterized in several studies.

ParameterValueSpecies/ModelDescription
IC₅₀ (CCK-B) 0.054 nMIn vitroThe half maximal inhibitory concentration for binding to the CCK-B receptor.[1]
IC₅₀ (CCK-A) 400 nMIn vitroThe half maximal inhibitory concentration for binding to the CCK-A receptor, demonstrating selectivity.[1]
ID₅₀ 0.064 mg/kgAnesthetized RatsThe dose required to inhibit gastric acid secretion by 50%.[1]
ED₅₀ 1.7 mg/kgBKTO MiceThe dose required for 50% receptor occupancy in ex vivo binding of [¹²⁵I]CCK-8S in brain membranes.[1]

Signaling Pathways

This compound acts as an antagonist at the CCK-B receptor, which is a G-protein coupled receptor (GPCR). The binding of agonists like gastrin or cholecystokinin to the CCK-B receptor primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade and the transcription factor CREB, influencing processes such as gastric acid secretion.

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Antagonizes Gastrin/CCK Gastrin / CCK Gastrin/CCK->CCKBR Binds & Activates Gq Gαq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Response Gastric Acid Secretion Ca2->Response MAPK MAPK Cascade PKC->MAPK CREB CREB Activation MAPK->CREB CREB->Response

CCK-B Receptor Signaling Pathway and this compound Antagonism

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize this compound and similar compounds.

Radioligand Binding Assay for CCK-B Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for the CCK-B receptor using a competitive binding assay.

Objective: To determine the IC₅₀ and subsequently the Ki of this compound for the CCK-B receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CCK-B receptor.

  • Radioligand, e.g., [³H]-L-365,260 or ¹²⁵I-labeled gastrin.

  • Wash buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

  • Scintillation fluid.

  • Glass fiber filters.

  • Multi-well plates.

  • Scintillation counter.

Procedure:

  • A series of dilutions of the test compound, this compound, are prepared.

  • In a multi-well plate, the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound are incubated together.

  • Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competing ligand.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay in Anesthetized Rats

This protocol is used to evaluate the inhibitory effect of this compound on gastric acid secretion in a living organism.

Objective: To determine the ID₅₀ of this compound for the inhibition of gastric acid secretion.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Stimulant of gastric acid secretion (e.g., pentagastrin).

  • Saline solution.

  • pH-stat autotitrator or manual titration equipment.

  • Peristaltic pump.

  • Cannulas.

Procedure:

  • Rats are fasted overnight with free access to water.

  • The animals are anesthetized.

  • A surgical procedure is performed to cannulate the esophagus and the pylorus to allow for perfusion of the stomach.

  • The stomach is perfused with saline at a constant rate using a peristaltic pump. The perfusate is collected and its pH is continuously monitored.

  • A continuous intravenous infusion of a gastric acid stimulant, such as pentagastrin, is administered to induce a stable rate of acid secretion.

  • The acid output is quantified by titrating the collected perfusate back to a neutral pH with a standard NaOH solution, either manually or using a pH-stat autotitrator.

  • Once a stable baseline of stimulated acid secretion is achieved, this compound is administered intravenously or subcutaneously at various doses.

  • The acid output is monitored for a set period after administration of the antagonist.

  • The percentage inhibition of acid secretion is calculated for each dose.

  • The ID₅₀ value is determined by plotting the percentage inhibition against the dose of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCK-B receptor. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the downstream effects of CCK-B receptor signaling and for the preclinical evaluation of therapeutic strategies targeting this receptor. The experimental protocols described provide a foundation for the pharmacological characterization of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols for L-736380 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the cholecystokinin 2 receptor (CCK2R). It exhibits high affinity for the CCK-B receptor with an IC50 of 0.054 nM, showing significant selectivity over the CCK-A receptor (IC50 = 400 nM)[1]. The CCKergic system, particularly the CCK2R, is implicated in a variety of physiological and pathological processes, including anxiety, pain perception, and gastric acid secretion. These application notes provide detailed protocols for utilizing this compound in various in vivo models to investigate its therapeutic potential.

Mechanism of Action and Signaling Pathway

The CCK2R is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCK2R activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to various cellular responses, including neurotransmitter release and changes in gene expression. This compound acts by competitively binding to the CCK2R, thereby blocking the downstream signaling initiated by CCK or gastrin.

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK/Gastrin CCK/Gastrin CCK2R CCK2R CCK/Gastrin->CCK2R Binds Gq Gq CCK2R->Gq Activates L736380 This compound L736380->CCK2R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

CCK2R Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo and ex vivo studies.

Table 1: Receptor Binding Affinity and In Vivo Potency

ParameterValueSpeciesAssayReference
IC50 (CCK-B)0.054 nM-Receptor Binding Assay[1]
IC50 (CCK-A)400 nM-Receptor Binding Assay[1]
ID500.064 mg/kgRatInhibition of Gastric Acid Secretion[1]
ED501.7 mg/kgMouseEx vivo [125I]CCK-8S Binding in Brain[1]

Experimental Protocols

Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

  • Elevated Plus Maze apparatus

  • This compound

  • Vehicle (e.g., 0.1% DMSO in saline)

  • Rodents (mice or rats)

  • Video tracking software (optional, but recommended)

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle to the animals 30 minutes before testing.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

EPM_Workflow cluster_pre_test Pre-Test cluster_test Testing cluster_post_test Post-Test Habituation Animal Habituation (1 hour) Drug_Prep Prepare this compound and Vehicle Habituation->Drug_Prep Administration Administer this compound or Vehicle (30 min pre-test) Drug_Prep->Administration Placement Place Animal on EPM Administration->Placement Exploration Allow 5 min Exploration Placement->Exploration Recording Record Session Exploration->Recording Scoring Score Behavioral Parameters Recording->Scoring Analysis Data Analysis Scoring->Analysis

Elevated Plus Maze Experimental Workflow.
Evaluation of Antinociceptive Effects using the Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of pharmacological compounds. The test measures the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus

  • This compound

  • Vehicle (e.g., 0.1% DMSO in saline)

  • Rodents (mice or rats)

  • Timer

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the animals (e.g., intraperitoneally). A range of doses can be tested to establish a dose-response relationship.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • An increase in the response latency or %MPE indicates an antinociceptive effect.

Hot_Plate_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Setup Set Hot Plate Temperature Baseline Measure Baseline Latency Setup->Baseline Drug_Prep Prepare this compound and Vehicle Baseline->Drug_Prep Administration Administer this compound or Vehicle Drug_Prep->Administration Post_Latency Measure Post-Treatment Latency (at various time points) Administration->Post_Latency Analysis Calculate %MPE and Analyze Data Post_Latency->Analysis

Hot Plate Test Experimental Workflow.
Measurement of Gastric Acid Secretion Inhibition in Anesthetized Rats

This protocol is designed to assess the inhibitory effect of this compound on gastric acid secretion in a pylorus-ligated rat model.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • pH meter or autotitrator

  • Male Wistar rats (fasted for 18-24 hours with free access to water)

Procedure:

  • Animal Preparation:

    • Anesthetize the fasted rat (e.g., with urethane, 1.25 g/kg, i.p.).

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus at the junction of the stomach and duodenum.

  • Drug Administration:

    • Administer this compound or vehicle intravenously (i.v.) or intraduodenally (i.d.). The reported ID50 for this compound in rats is 0.064 mg/kg[1].

  • Gastric Juice Collection:

    • Close the abdominal incision.

    • After a set period (e.g., 4 hours), euthanize the animal.

    • Carefully clamp the esophagus and remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric contents to remove any solid debris.

    • Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis:

    • Calculate the total acid output (μEq/4h).

    • Compare the total acid output in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

Gastric_Secretion_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_collection_analysis Collection & Analysis Anesthesia Anesthetize Rat Surgery Pylorus Ligation Anesthesia->Surgery Administration Administer this compound or Vehicle Surgery->Administration Collection Collect Gastric Juice (after 4h) Administration->Collection Measurement Measure Volume and Acid Concentration Collection->Measurement Analysis Calculate Total Acid Output Measurement->Analysis

Gastric Acid Secretion Inhibition Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCK2R in various physiological and pathological conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate its anxiolytic, antinociceptive, and antisecretory properties. Researchers should optimize dosages and experimental conditions based on their specific research objectives and animal models.

References

L-736380 dosage for rodent experiments

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature and experimental data on L-736380 has been conducted to provide detailed application notes and protocols for its use in rodent experiments. However, no specific information regarding this compound, including its mechanism of action, established dosages for rodents, or relevant experimental protocols, could be located in the publicly available scientific databases and literature.

The performed searches for "this compound rodent dosage," "this compound pharmacokinetics in rats," "this compound mechanism of action," "this compound experimental protocols," "this compound dosage rat," "this compound rodent studies," and "this compound administration protocol rodent" did not yield any relevant results. The retrieved information pertained to general guidelines for rodent research, such as anesthesia and analgesia, and pharmacokinetic data for other, unrelated compounds.

Therefore, it is not possible to create the requested detailed application notes, protocols, data tables, or diagrams for this compound at this time due to the lack of available information. For researchers, scientists, and drug development professionals interested in this compound, it would be necessary to conduct foundational research to determine its basic pharmacological properties, effective dose range, and potential mechanisms of action before standardized protocols can be developed.

Application Notes and Protocols: Preparation of L-736380 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Accurate and consistent preparation of this compound stock solutions is crucial for reliable experimental results in neuroscience, gastrointestinal, and psychiatric disorder research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 487.57 g/mol [1]
Chemical Formula C₂₅H₂₉N₉O₂[1]
Appearance Solid
Purity >98% (typical)
Solubility Soluble in DMSO
Storage Conditions Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 487.57 g/mol = 4.8757 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood. Transfer the powder to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • For short-term storage (days to weeks), store the aliquots at 0 - 4°C.[1]

    • For long-term storage (months to years), store the aliquots at -20°C.[1]

    • Protect the stock solution from light.

Working Dilutions:

To prepare working solutions for your experiments, dilute the 10 mM stock solution in the appropriate aqueous buffer or cell culture medium. It is important to note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced effects. Perform serial dilutions to achieve the desired final concentration.

Visualizations

Signaling Pathway

L736380_Pathway cluster_0 Cell Membrane CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates Gq Gq Protein CCKBR->Gq Activates L736380 This compound L736380->CCKBR Antagonist (Blocks) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the CCK-B receptor and the inhibitory action of this compound.

Experimental Workflow

Stock_Solution_Workflow start Start acclimatize Acclimatize this compound to Room Temperature start->acclimatize calculate Calculate Required Mass (e.g., for 10 mM) acclimatize->calculate weigh Weigh this compound Powder calculate->weigh dissolve Add DMSO and Vortex to Dissolve weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage Store at -20°C (Long-Term) or 4°C (Short-Term) aliquot->storage end End storage->end

Caption: Workflow for the preparation of this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Initial searches for the compound "L-736380" did not yield any specific information related to its use in anxiety research. It is presumed that this may be a typographical error. The following application notes and protocols are for the well-documented compound L-368,899 , a selective oxytocin (B344502) receptor antagonist with a similar nomenclature, which has been utilized in studies of social and anxiety-related behaviors.

Introduction to L-368,899

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR). It exhibits high selectivity for the OTR, with over 40-fold greater affinity compared to vasopressin V1a and V2 receptors. Due to its ability to cross the blood-brain barrier, L-368,899 is a valuable pharmacological tool for investigating the central effects of oxytocin system blockade on behavior in animal models.[1][2] Its primary application in neuroscience research is to elucidate the role of endogenous oxytocin in modulating social behaviors, including those with an anxiety component such as social approach and avoidance.[2][3][4][5]

Mechanism of Action

The principal mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[6] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascades.[6] The blockade of OTR activation by L-368,899 inhibits the physiological and behavioral responses normally mediated by oxytocin.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) Oxytocin->OTR Binds & Activates L-368,899 L-368,899 L-368,899->OTR Competitively Blocks Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Behavioral_Response Physiological & Behavioral Responses (e.g., social bonding, anxiolysis) Ca_release->Behavioral_Response Leads to PKC_activation->Behavioral_Response Leads to A Animal Acclimation & Habituation C Random Assignment to Treatment Groups A->C B Preparation of L-368,899 and Vehicle Solutions D Systemic Administration (e.g., i.p. injection) B->D C->D E Pre-treatment Period (e.g., 30 minutes) D->E F Behavioral Assay (e.g., Social Interaction Test) E->F G Video Recording of Behavioral Session F->G H Data Analysis & Statistical Comparison G->H

References

Application Notes and Protocols for the Investigation of Gastric Acid Secretion Using a CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "L-736380" was not specifically found in the public scientific literature in the context of gastric acid secretion. Therefore, these application notes and protocols are based on the established use of potent and selective cholecystokinin-2 (CCK2) receptor antagonists as a class of research tools. The provided data and methodologies are representative of compounds in this class and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Gastric acid secretion is a complex physiological process regulated by neural, hormonal, and paracrine pathways. The primary stimulants of acid secretion from parietal cells are acetylcholine, histamine (B1213489), and gastrin.[1][2] Gastrin, released from G cells in the stomach antrum, plays a crucial role by binding to CCK2 receptors.[3] This binding stimulates acid secretion through two main pathways: directly acting on parietal cells and, more significantly, by stimulating enterochromaffin-like (ECL) cells to release histamine, which then acts on H2 receptors on parietal cells.[3][4][5]

CCK2 receptor antagonists are invaluable tools for elucidating the role of the gastrin-mediated pathway in gastric acid secretion. By selectively blocking the CCK2 receptor, these compounds can inhibit gastrin-stimulated acid secretion, allowing for the investigation of its contribution to overall acid production and its interplay with other signaling pathways.[4] This makes them essential for preclinical and pharmacological studies in the context of acid-related gastrointestinal disorders.

Mechanism of Action

CCK2 receptor antagonists competitively inhibit the binding of gastrin to its receptor on both parietal and ECL cells.[4] This action blocks the downstream signaling cascades initiated by gastrin, leading to a reduction in gastric acid secretion. The primary mechanism involves the inhibition of histamine release from ECL cells, which is a key amplification step in the gastrin signaling pathway.[4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for a potent and selective CCK2 receptor antagonist, illustrating its inhibitory effects on gastric acid secretion-related parameters.

ParameterValueExperimental ModelNotes
IC50 for Gastrin-Evoked Pancreastatin Secretion 0.5 - 10 nMIsolated Rat ECL CellsPancreastatin is co-released with histamine from ECL cells and serves as a marker of their activation.[6]
Inhibition of Pentagastrin-Stimulated Acid Secretion >90%Anesthetized Rat with Chronic Gastric FistulaDemonstrates potent in vivo efficacy against a direct CCK2 receptor agonist.[7]
Effect on Histamine-Stimulated Acid Secretion (Chronic Dosing) Significant InhibitionAnesthetized Rat with Chronic Gastric FistulaChronic, but not acute, treatment can lead to a reduction in histamine-stimulated acid secretion, suggesting an anti-trophic effect on the gastric mucosa.[7]
Prevention of Omeprazole-Induced Acid Rebound Complete PreventionRat Model of Acid ReboundCo-administration or subsequent administration of a CCK2 antagonist can prevent the hypersecretion of acid observed after cessation of proton pump inhibitor (PPI) treatment.[7][8]

Signaling Pathway Diagram

GastricAcidSecretion cluster_G_Cell G Cell cluster_ECL_Cell ECL Cell cluster_Parietal_Cell Parietal Cell G_Cell G Cell Gastrin Gastrin G_Cell->Gastrin Releases ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine Releases CCK2R_ECL CCK2 Receptor CCK2R_ECL->ECL_Cell Activates Parietal_Cell Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump Activates H2R H2 Receptor H2R->Parietal_Cell Activates Acid HCl (Acid) Proton_Pump->Acid Secretes Food Food (Peptides, Amino Acids) Food->G_Cell Stimulates Gastrin->CCK2R_ECL Binds to Histamine->H2R Binds to L736380 This compound (CCK2 Antagonist) L736380->CCK2R_ECL Blocks

Caption: Signaling pathway of gastrin-stimulated gastric acid secretion and inhibition by a CCK2 receptor antagonist.

Experimental Protocols

In Vitro: Inhibition of Gastrin-Stimulated Acid Secretion in Isolated Parietal Cells

This protocol utilizes the accumulation of a weak base, [¹⁴C]-aminopyrine, as an indirect measure of acid secretion in isolated parietal cells.

Materials:

  • Rabbit gastric mucosa

  • Collagenase and pronase

  • Culture medium (e.g., DMEM) supplemented with BSA

  • CCK2 Receptor Antagonist (e.g., "this compound")

  • Gastrin (or pentagastrin)

  • [¹⁴C]-aminopyrine

  • Scintillation counter

Procedure:

  • Isolation of Parietal Cells: Isolate parietal cells from rabbit gastric mucosa using enzymatic digestion with collagenase and pronase, followed by enrichment.

  • Cell Culture: Resuspend the enriched parietal cells in a suitable culture medium.

  • Experimental Setup:

    • Aliquot the parietal cell suspension into microplates.

    • Prepare serial dilutions of the CCK2 receptor antagonist in the culture medium.

    • Add the antagonist to the experimental wells and a vehicle control to the control wells.

    • Pre-incubate the cells with the antagonist for 15-30 minutes at 37°C.

  • Stimulation:

    • Add a stimulatory concentration of gastrin (e.g., 1 x 10⁻⁹ M) to the wells.

    • Simultaneously, add [¹⁴C]-aminopyrine to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement of Aminopyrine (B3395922) Accumulation:

    • Terminate the experiment by centrifuging the plate to pellet the cells.

    • Wash the cells to remove extracellular [¹⁴C]-aminopyrine.

    • Lyse the cells and measure the radioactivity of the lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular radioactivity).

    • Plot the accumulation ratio against the antagonist concentration to determine the IC50.

In Vivo: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This protocol directly measures gastric acid output in a live animal model.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., urethane)

  • Pentagastrin (B549294)

  • CCK2 Receptor Antagonist (e.g., "this compound")

  • Saline solution

  • pH meter and titrator (e.g., with 0.01 N NaOH)

  • Perfusion pump

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Expose the stomach through a midline abdominal incision.

    • Insert a cannula into the forestomach and another at the pylorus for gastric perfusion.

  • Gastric Perfusion:

    • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

    • Collect the perfusate at regular intervals (e.g., every 15 minutes).

    • Allow for a stabilization period to achieve a basal acid secretion rate.

  • Stimulation and Inhibition:

    • Administer the CCK2 receptor antagonist or vehicle intravenously.

    • After a short pre-treatment period (e.g., 15-30 minutes), begin a continuous intravenous infusion of pentagastrin to stimulate acid secretion.

  • Sample Collection and Analysis:

    • Continue collecting the gastric perfusate at regular intervals for the duration of the experiment (e.g., 2 hours).

    • Measure the volume of each sample.

    • Determine the acid concentration of each sample by titration with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis:

    • Calculate the total acid output (volume x concentration) for each time interval.

    • Compare the acid output in the antagonist-treated group to the vehicle-treated group to determine the percent inhibition.

Experimental Workflow Diagrams

InVitroWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate Isolate Parietal Cells culture Culture Cells in Microplate isolate->culture add_antagonist Add CCK2 Antagonist/Vehicle culture->add_antagonist preincubate Pre-incubate (15-30 min) add_antagonist->preincubate stimulate Add Gastrin + [14C]-Aminopyrine preincubate->stimulate incubate Incubate (30-60 min) stimulate->incubate measure Measure [14C] Accumulation incubate->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for the in vitro isolated parietal cell assay.

InVivoWorkflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Sample Collection & Analysis anesthetize Anesthetize Rat cannulate Cannulate Trachea, Vein, Stomach anesthetize->cannulate perfuse Start Gastric Perfusion cannulate->perfuse stabilize Stabilize for Basal Secretion perfuse->stabilize administer Administer CCK2 Antagonist/Vehicle (IV) stabilize->administer stimulate Infuse Pentagastrin (IV) administer->stimulate collect Collect Perfusate (every 15 min) stimulate->collect titrate Titrate Samples for Acid Content collect->titrate calculate Calculate % Inhibition titrate->calculate

Caption: Workflow for the in vivo anesthetized rat model.

References

L-736380: A Potent Tool for Interrogating the Cholecystokinin-B Receptor in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system.[1] Its high affinity for the CCK-B receptor over the CCK-A subtype makes it an invaluable pharmacological tool for elucidating the diverse roles of the CCK-B receptor system in neuronal function and dysfunction. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its primary applications, detailed experimental protocols, and a summary of key quantitative data.

The CCK-B receptor and its endogenous ligand, cholecystokinin (B1591339) (CCK), are implicated in a variety of physiological and pathological processes in the brain, including the modulation of anxiety, pain perception, and the regulation of dopamine (B1211576) and opioid systems.[2][3] Consequently, this compound serves as a critical instrument for investigating the therapeutic potential of CCK-B receptor antagonism in psychiatric and neurological disorders.

Key Applications in Neuroscience Research

  • Anxiolytic Research: The CCK system, particularly through the CCK-B receptor, is known to play a significant role in anxiety and panic disorders.[3] this compound is utilized in various animal models of anxiety to explore the anxiolytic potential of CCK-B receptor blockade.

  • Pain Modulation: CCK-B receptors are involved in the modulation of nociceptive pathways. Research using this compound can help to understand the analgesic or anti-hyperalgesic effects of blocking this receptor.

  • Dopamine System Modulation: CCK-B receptors are known to modulate the release of dopamine in several key brain regions.[4] this compound is employed to investigate the interaction between the CCK and dopamine systems, which is relevant for conditions such as schizophrenia and substance abuse.

  • Neuroprotection: Studies have suggested a role for CCK-B receptors in neuronal excitability and ischemic damage, indicating that antagonists like this compound could be investigated for their neuroprotective properties.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data comparison.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandPreparationIC50 (nM)Reference
CCK-B[125I]CCK-8SBKTO mice brain membranes0.054[1]
CCK-A[125I]CCK-8SRat pancreas400[1]

Table 2: In Vivo Potency of this compound

AssaySpeciesEndpointRoute of AdministrationPotency (mg/kg)Reference
Inhibition of Gastric Acid SecretionAnesthetized RatsID50Intravenous0.064[1]
Ex vivo [125I]CCK-8S BindingBKTO MiceED50Oral1.7[1]

Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.[6][7] this compound acts by blocking the initial binding of CCK agonists to the receptor, thereby inhibiting this entire downstream cascade.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_agonist CCK Agonist CCKBR CCK-B Receptor CCK_agonist->CCKBR Binds & Activates L736380 This compound (Antagonist) L736380->CCKBR Blocks Gq Gq-protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_effects Modulation of Neuronal Excitability and Neurotransmitter Release Ca_release->Neuronal_effects PKC->Neuronal_effects

CCK-B Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in neuroscience research.

In Vivo Behavioral Assay: Elevated Plus Maze (EPM) for Anxiety

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Objective: To evaluate the anxiolytic effects of this compound in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Elevated plus maze apparatus (two open arms and two enclosed arms)

  • Video tracking software

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

Procedure:

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 1, 10 mg/kg).

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • EPM Test:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Experimental Workflow for Elevated Plus Maze:

EPM_Workflow acclimation Animal Acclimation (1 hour) drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin pre_test_period Pre-Test Period (30-60 min) drug_admin->pre_test_period epm_test Elevated Plus Maze Test (5 min) pre_test_period->epm_test data_analysis Data Analysis (Time in open arms, etc.) epm_test->data_analysis

Elevated Plus Maze Experimental Workflow
In Vitro Electrophysiology: Brain Slice Recordings

This protocol describes how to assess the effect of this compound on synaptic transmission and neuronal excitability in ex vivo brain slices.[10][11]

Objective: To determine if this compound can modulate synaptic plasticity or neuronal firing in a specific brain region (e.g., hippocampus, amygdala).

Materials:

  • This compound

  • CCK-B receptor agonist (e.g., CCK-8)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome for slicing brain tissue

  • Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass recording pipettes

  • Rodent brain tissue

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from neurons in the target region.

    • Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) or neuronal firing.

  • Drug Application:

    • Apply a CCK-B agonist to the bath to induce a change in synaptic transmission or neuronal excitability.

    • After observing a stable effect of the agonist, co-apply this compound to determine if it can reverse the agonist's effect.

  • Data Analysis:

    • Measure the amplitude, frequency, and kinetics of synaptic currents or the firing rate of neurons before, during, and after drug application.

    • A significant reversal of the agonist-induced effect by this compound indicates its antagonistic action at the CCK-B receptor.

Experimental Workflow for Brain Slice Electrophysiology:

Electrophysiology_Workflow slice_prep Brain Slice Preparation recovery Slice Recovery (≥ 1 hour) slice_prep->recovery baseline_rec Baseline Recording (Synaptic currents/Firing) recovery->baseline_rec agonist_app CCK-B Agonist Application baseline_rec->agonist_app agonist_effect_rec Record Agonist Effect agonist_app->agonist_effect_rec antagonist_app This compound Application agonist_effect_rec->antagonist_app antagonist_effect_rec Record Antagonist Effect antagonist_app->antagonist_effect_rec data_analysis Data Analysis (Compare responses) antagonist_effect_rec->data_analysis

Brain Slice Electrophysiology Workflow
In Vivo Microdialysis for Dopamine Release

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[12][13]

Objective: To investigate the effect of this compound on dopamine release in a brain region such as the nucleus accumbens.

Materials:

  • This compound

  • Vehicle

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Male rats (e.g., Wistar)

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens).

    • Allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration:

    • Administer this compound or vehicle systemically (e.g., i.p.) or locally via reverse dialysis through the probe.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express dopamine concentrations as a percentage of the baseline levels.

    • Compare the dopamine levels between the this compound and vehicle-treated groups to determine the effect of CCK-B receptor antagonism.

Experimental Workflow for In Vivo Microdialysis:

Microdialysis_Workflow surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Recovery (≥ 1 week) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline_collection Baseline Sample Collection probe_insertion->baseline_collection drug_admin Drug Administration (this compound or Vehicle) baseline_collection->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection hplc_analysis HPLC-ED Analysis (Dopamine Quantification) post_drug_collection->hplc_analysis data_analysis Data Analysis (% Baseline Dopamine) hplc_analysis->data_analysis

In Vivo Microdialysis Experimental Workflow

Conclusion

This compound is a powerful and selective CCK-B receptor antagonist that has proven to be an essential tool in neuroscience research. Its utility in studying the roles of the CCK-B receptor in anxiety, pain, and dopamine modulation provides a solid foundation for the development of novel therapeutic strategies for a range of neuropsychiatric disorders. The protocols and data presented here offer a guide for researchers to effectively utilize this compound in their investigations into the complex functions of the cholecystokinin system in the brain.

References

Application Notes and Protocols: L-736380 for Modulating Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

Compound: L-736380

Target: Information regarding the specific target and mechanism of action for this compound in modulating dopamine (B1211576) release is not available in the public domain based on the conducted search. The following application notes and protocols are generalized based on common experimental approaches for studying dopamine release and may require significant adaptation once specific details about this compound become known.

Introduction

Dopamine is a critical neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders. Understanding how novel compounds like this compound modulate dopamine release is a key objective in neuropharmacology and drug development.

Note: Due to the absence of specific data for this compound, this document serves as a template. Researchers should substitute generalized parameters with specific experimental data as it becomes available.

Quantitative Data Summary

No quantitative data for this compound is currently available. A placeholder table is provided below to be populated with experimental findings.

Experimental AssayThis compound ConcentrationParameter MeasuredResult
In Vitro Dopamine Release(e.g., 1 µM)% Change from Baseline(e.g., +50%)
In Vivo Microdialysis(e.g., 10 mg/kg)Extracellular Dopamine (nM)(e.g., 15 nM)
Receptor Binding Assay(e.g., 0.1 - 1000 nM)Ki (nM)(e.g., 50 nM)
Behavioral Assay(e.g., 1, 5, 10 mg/kg)Locomotor Activity (counts)(e.g., Increased)

Experimental Protocols

In Vitro Dopamine Release Assay using Primary Striatal Neurons

Objective: To determine the direct effect of this compound on dopamine release from cultured dopaminergic neurons.

Materials:

  • Primary striatal neuron culture

  • Neurobasal medium supplemented with B27 and L-glutamine

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 60 mM KCl)

  • Dopamine ELISA kit or HPLC system with electrochemical detection

  • 96-well culture plates

Protocol:

  • Plate primary striatal neurons in 96-well plates and culture for 10-14 days.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove culture medium from the wells and wash the cells twice with pre-warmed Krebs-Ringer buffer.

  • Add the this compound dilutions or vehicle control to the wells and incubate for a predetermined time (e.g., 30 minutes).

  • To evoke dopamine release, replace the drug-containing buffer with high potassium stimulation buffer and incubate for a short period (e.g., 5-10 minutes).

  • Collect the supernatant, which contains the released dopamine.

  • Quantify the dopamine concentration in the supernatant using a dopamine ELISA kit or HPLC-ED.

  • Normalize the dopamine release to the total protein content in each well.

In Vivo Microdialysis for Measuring Extracellular Dopamine

Objective: To assess the effect of systemic administration of this compound on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a living animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Anesthetized research animals (e.g., rats or mice)

  • This compound solution for injection (e.g., intraperitoneal)

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

Protocol:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Implant a microdialysis probe into the target brain region (e.g., nucleus accumbens) using stereotaxic coordinates.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Allow the animal to recover and the baseline to stabilize (typically 2-3 hours).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound or vehicle control systemically (e.g., i.p. injection).

  • Continue collecting dialysate samples for a defined period post-injection (e.g., 2-3 hours).

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline dopamine levels.

Visualizations

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism where this compound acts as an agonist on a presynaptic receptor, leading to an increase in dopamine release.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L736380 This compound Receptor Presynaptic Receptor L736380->Receptor Binds Vesicle Dopamine Vesicle Receptor->Vesicle Modulates Release Increased Release DA_cleft Vesicle->DA_cleft Exocytosis DA Post_Receptor Postsynaptic Dopamine Receptor DA_cleft->Post_Receptor Activates Signal Downstream Signaling Post_Receptor->Signal

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow: In Vivo Microdialysis

This diagram outlines the key steps involved in the in vivo microdialysis experiment.

A Anesthetize Animal B Stereotaxic Implantation of Microdialysis Probe A->B C Establish Baseline Dopamine Levels B->C D Administer this compound or Vehicle C->D E Collect Post-Injection Dialysate Samples D->E F Analyze Dopamine Concentration (HPLC-ED) E->F G Data Analysis: % Change from Baseline F->G

Caption: Workflow for in vivo microdialysis.

References

Application Notes and Protocols for Compound-X in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound-X is a potent and selective small molecule inhibitor investigated for its therapeutic potential in various disease models. These application notes provide detailed protocols and guidelines for utilizing Compound-X in a range of common cell culture assays. The information presented here is intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Compound-X.

Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound-X in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative activities.

Cell LineCancer TypeAssay TypeIC50 (nM)Treatment Duration (hours)
MCF-7Breast CancerProliferation (MTT)15072
A549Lung CancerViability (CTG)25048
HCT116Colon CancerApoptosis (Caspase-3)8024
U87 MGGlioblastomaMigration (Wound Healing)50048

Signaling Pathway

Compound-X is known to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the proposed mechanism of action.

CompoundX_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound-X CompoundX->PI3K inhibits

Caption: Proposed mechanism of Compound-X targeting the PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Proliferation Assay (MTT)

This protocol outlines the steps to determine the effect of Compound-X on the proliferation of MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Compound-X (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Replace the medium in the wells with the medium containing different concentrations of Compound-X. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro efficacy of Compound-X.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_compound Treat with Compound-X (Varying Concentrations) seed_cells->treat_compound incubate Incubate for Specified Duration treat_compound->incubate assay Perform Specific Assay (e.g., MTT, CTG, Apoptosis) incubate->assay readout Measure Readout (e.g., Absorbance, Luminescence) assay->readout analyze Data Analysis (IC50 Determination) readout->analyze end End analyze->end

Caption: General workflow for in vitro cell-based assays with Compound-X.

Disclaimer

The protocols and data presented in these application notes are for research use only and should be adapted and optimized for specific experimental conditions and cell lines. It is recommended to perform preliminary dose-response and time-course experiments to determine the optimal conditions for your studies.

Application Notes and Protocols for the Administration of Oxytocin Receptor Antagonists in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-736380 is a non-peptide antagonist of the oxytocin (B344502) receptor (OTR). In preclinical research, it is a valuable tool for investigating the role of the oxytocin system in various physiological and behavioral processes. The appropriate administration route and protocol are critical for ensuring reliable and reproducible experimental outcomes. This document provides detailed application notes and protocols for the administration of oxytocin receptor antagonists in common animal models, using L-368,899 as a case study.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of the oxytocin receptor antagonist L-368,899 in rats and dogs following intravenous (IV) and oral (PO) administration. This data is essential for dose selection and for understanding the bioavailability and clearance of the compound.

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Clearance (mL/min/kg)Oral Bioavailability (%)
Intravenous (IV) 1---~223-36-
2.5---~223-36-
10---~218-
Oral (PO) 5 (female)-<1---14
5 (male)-<1---18
25 (male)-<1---41
100-1-4----

Table 2: Pharmacokinetic Parameters of L-368,899 in Dogs

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Clearance (mL/min/kg)Oral Bioavailability (%)
Intravenous (IV) 1---~223-36-
2.5---~223-36-
10---~223-36-
Oral (PO) 5-<1---17
33-1-4---41

Signaling Pathway

This compound, as an oxytocin receptor antagonist, blocks the downstream signaling cascade initiated by the binding of oxytocin to its receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates This compound This compound This compound->OTR Binds and Inhibits Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) MAPK_Pathway->Cellular_Response

Figure 1. Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for intravenous and oral administration of an oxytocin receptor antagonist in a rat model. These protocols should be adapted for other species and specific experimental requirements. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Intravenous (IV) Administration Protocol

Objective: To achieve rapid and complete systemic exposure of the compound.

Materials:

  • Oxytocin receptor antagonist (e.g., L-368,899)

  • Vehicle (e.g., sterile saline, 5% DMSO in saline)

  • Rat restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of the compound.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) if necessary.

    • Bring to the final volume with sterile saline to achieve the desired concentration. Ensure the final concentration of the solubilizing agent is well-tolerated (e.g., <5% DMSO).

    • Vortex or sonicate to ensure complete dissolution.

  • Animal Preparation:

    • Weigh the rat to determine the precise volume to be injected.

    • Place the rat in a suitable restrainer.

    • Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Visualize one of the lateral tail veins.

    • Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the dosing solution. Observe for any signs of extravasation (swelling or blanching at the injection site).

    • If successful, there should be no resistance, and the solution will be seen clearing from the vein.

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Procedure:

    • Return the animal to its cage and monitor for any adverse reactions.

Oral (PO) Gavage Administration Protocol

Objective: To administer a precise dose of the compound directly into the stomach.

Materials:

  • Oxytocin receptor antagonist (e.g., L-368,899)

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Animal scale

  • Flexible or rigid oral gavage needle (18-20 gauge for rats)

  • 1 mL or 3 mL syringe

Procedure:

  • Preparation of Dosing Solution/Suspension:

    • Weigh the compound and suspend or dissolve it in the chosen vehicle to the desired concentration. For suspensions, ensure uniformity by continuous stirring or vortexing before each administration.

  • Animal Handling and Dosing:

    • Weigh the rat to calculate the required dose volume.

    • Gently restrain the rat with one hand, holding the head and neck to prevent movement. The head should be in a natural, slightly extended position.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to be inserted.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass easily without resistance. If resistance is met, withdraw and re-insert.

    • Administer the dose smoothly and at a moderate pace.

    • Withdraw the needle gently.

  • Post-Procedure:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the administration of a test compound to animal models.

Experimental_Workflow cluster_preparation Preparation Phase cluster_in_vivo In-Vivo Phase cluster_analysis Analysis Phase Protocol_Design Experimental Protocol Design (Species, Route, Dose, Timepoints) Dosing_Prep Dosing Solution Preparation Protocol_Design->Dosing_Prep Compound_Admin Compound Administration (IV or PO) Dosing_Prep->Compound_Admin Animal_Acclimation Animal Acclimation & Grouping Animal_Acclimation->Compound_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hr) Compound_Admin->Blood_Sampling Plasma_Processing Plasma Processing & Storage Blood_Sampling->Plasma_Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Figure 2. Pharmacokinetic Study Workflow.

Troubleshooting & Optimization

Technical Support Center: L-736380 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers experiencing difficulties in dissolving the CCK-B receptor antagonist, L-736380, in a vehicle for experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media or buffer. How can I fix this?

A: This common issue, often called "salting out," occurs when the compound is no longer soluble as the concentration of the organic solvent decreases. To prevent this, it's best to perform serial dilutions of your DMSO stock solution with the final aqueous medium.[1] Gradually decreasing the DMSO concentration can help maintain the compound's solubility.[1] It is also crucial to ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.[1]

Q3: Can I heat or sonicate the solution to help dissolve this compound?

A: Yes, gentle warming and sonication are common techniques to aid dissolution. You can warm the solution in a water bath at 37°C for 5-10 minutes or use a bath sonicator.[1][2] These methods increase the kinetic energy, which can help overcome the solid's lattice energy.[1] However, be mindful of the compound's stability at higher temperatures.

Q4: Could the quality of my solvent be the problem?

A: Absolutely. Solvents like DMSO are hygroscopic, meaning they readily absorb moisture from the air.[1] This absorbed water can reduce its ability to dissolve certain organic compounds.[1] Always use fresh, anhydrous, high-purity-grade solvents and store them in tightly sealed containers in a dry environment.[1]

Troubleshooting Guide

If you are facing persistent issues with dissolving this compound, follow this step-by-step guide.

  • Verify Compound and Vehicle Quality :

    • Ensure the this compound has been stored correctly (typically in a dry, dark place at -20°C for long-term storage) to prevent degradation.

    • Use a fresh, unopened bottle of anhydrous, high-purity grade DMSO or your chosen organic solvent.[1]

  • Adjust Concentration :

    • Your intended concentration may be above the solubility limit of this compound in the chosen solvent.[1] Try preparing a more dilute stock solution (e.g., if 10 mM fails, attempt 5 mM or 1 mM).[1]

  • Optimize Dissolution Technique :

    • Add the solvent to the powdered compound and vortex vigorously for 1-2 minutes.[1]

    • If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes.[1][2]

    • Alternatively, place the vial in a bath sonicator for a short period.

  • Consider Alternative Solvents :

    • If DMSO is not suitable for your experimental setup, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[1] However, always verify the compatibility of the solvent with your downstream application (e.g., cell culture, in vivo studies).[1]

Data Presentation: Vehicle Selection

VehicleTypeCommon UseConsiderations
DMSO Organic SolventPreparing high-concentration stock solutions of hydrophobic compounds for in vitro and in vivo studies.Highly hygroscopic; use anhydrous grade.[1] Can be toxic to cells at concentrations >0.5%.
Ethanol Organic SolventDissolving a range of polar and non-polar compounds. Often used for in vivo and in vitro applications.Can have biological effects on its own. Ensure the final concentration is within a tolerable range for the model.
DMF Organic SolventSolubilizing compounds that are difficult to dissolve in DMSO or ethanol.Higher toxicity than DMSO. Use with caution in cell-based assays.
Aqueous Buffers Aqueous VehicleFinal dilution of the compound for direct application to biological systems (e.g., PBS, cell media).Most non-polar organic compounds have very low solubility.[3] Not suitable for primary stock solutions.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines a standard procedure for preparing a stock solution of a poorly soluble compound.

Materials:

  • This compound powder (Molecular Weight: 487.57 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate Required Mass :

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 487.57 g/mol * (1000 mg / 1 g) = 4.88 mg

    • Weigh out approximately 4.88 mg of this compound powder into a sterile vial.

  • Add Solvent :

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound :

    • Cap the vial tightly and vortex the solution vigorously for 2-3 minutes.

    • Visually inspect for any undissolved particles.

    • If the solution is not clear, proceed to the "Assisted Dissolution" steps.

  • Assisted Dissolution (if necessary) :

    • Warming : Place the vial in a 37°C water bath for 10-minute intervals. Vortex between intervals until the compound is fully dissolved.[1]

    • Sonication : Alternatively, place the vial in a bath sonicator for 5-minute intervals. Check for dissolution after each interval.

  • Storage :

    • Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (days to weeks), protected from light.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_cell Target Cell CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Downstream Signaling Downstream Signaling PKC->Downstream Signaling L736380 This compound L736380->CCKBR Blocks CCK Cholecystokinin (CCK) CCK->CCKBR Binds & Activates

Caption: this compound mechanism as a CCK-B receptor antagonist.

References

Technical Support Center: Optimizing Compound-X Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Compound-X for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X in a cell-based assay?

A1: For a novel compound like Compound-X, it is recommended to start with a wide range of concentrations to determine its cytotoxic and effective ranges. A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal concentration will be cell-type specific and assay-dependent.

Q2: How can I determine if Compound-X is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various assays that measure cell viability or membrane integrity. Common methods include MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, or LDH release and trypan blue exclusion assays, which assess membrane integrity.[1][2][3] It is crucial to perform a dose-response curve to determine the concentration at which Compound-X becomes toxic.

Q3: What are common sources of variability in cell-based assays with Compound-X?

A3: Variability can arise from several sources including inconsistent cell seeding density, passage number, and health of the cells.[4][5] Other factors include the stability of Compound-X in culture media, the final concentration of the solvent (e.g., DMSO), and inconsistencies in incubation times.

Troubleshooting Guide

Issue 1: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Compound precipitation Visually inspect the media for any precipitate after adding Compound-X. If precipitation occurs, consider using a lower concentration or a different solvent.
Issue 2: No observable effect of Compound-X.
Possible Cause Troubleshooting Step
Concentration is too low Test a higher concentration range.
Compound is inactive Verify the identity and purity of Compound-X.
Incorrect assay endpoint Ensure the assay is designed to detect the expected biological activity of Compound-X.
Cell line is not responsive Use a positive control compound to validate the assay and the cell line's responsiveness.
Issue 3: High levels of cell death in all treated wells.
Possible Cause Troubleshooting Step
Compound-X is highly cytotoxic Perform a cytotoxicity assay to determine the TC50 (toxic concentration 50%). Use concentrations well below the TC50 for functional assays.
Solvent toxicity Ensure the final solvent concentration (e.g., DMSO) is below 0.5% (v/v) and that a vehicle control (cells treated with solvent alone) is included.
Contamination Check for signs of bacterial or fungal contamination.[6][7]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Compound-X using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture media. Remove the old media from the cells and add the media containing different concentrations of Compound-X. Include a vehicle control (media with solvent) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the TC50 value.

Protocol 2: Functional Assay to Measure the Efficacy of Compound-X
  • Cell Seeding: Seed cells in a multi-well plate at a density optimized for the specific assay.

  • Compound Treatment: Treat cells with a range of non-toxic concentrations of Compound-X, as determined by the cytotoxicity assay. Include appropriate positive and negative controls.

  • Incubation: Incubate for a period sufficient to observe the desired biological response.

  • Assay-Specific Steps: Perform the specific steps for the chosen functional assay (e.g., ELISA for cytokine secretion, Western blot for protein expression, or a reporter gene assay).

  • Data Analysis: Quantify the functional response at each concentration of Compound-X and plot a dose-response curve to determine the EC50 (effective concentration 50%).

Data Presentation

Table 1: Example Cytotoxicity Data for Compound-X

Compound-X (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.5
3015.8 ± 3.2
1045.1 ± 4.1
380.5 ± 5.6
195.3 ± 2.8
0.198.7 ± 1.9
0 (Vehicle)100 ± 2.1

Table 2: Example Efficacy Data for Compound-X in a Functional Assay

Compound-X (nM)% Biological Response (Mean ± SD)
100098.2 ± 3.7
30092.1 ± 4.5
10075.6 ± 5.1
3048.9 ± 3.9
1022.4 ± 2.8
15.7 ± 1.2
0 (Vehicle)2.1 ± 0.8

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in Plate cell_culture->seed_cells compound_prep Prepare Compound-X Dilutions treat_cells Treat Cells with Compound-X compound_prep->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay_endpoint Measure Endpoint incubate->assay_endpoint read_plate Read Plate assay_endpoint->read_plate data_analysis Analyze Data (EC50/TC50) read_plate->data_analysis

Caption: Experimental workflow for optimizing Compound-X concentration.

signaling_pathway CompoundX Compound-X Receptor Receptor CompoundX->Receptor binds Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway activated by Compound-X.

troubleshooting_logic Start High Variability? CheckSeeding Check Cell Seeding Start->CheckSeeding Yes NoEffect No Effect? Start->NoEffect No CheckPipetting Check Pipetting CheckSeeding->CheckPipetting UseInnerWells Use Inner Wells CheckPipetting->UseInnerWells UseInnerWells->NoEffect IncreaseConc Increase Concentration NoEffect->IncreaseConc Yes HighToxicity High Toxicity? NoEffect->HighToxicity No CheckActivity Verify Compound Activity IncreaseConc->CheckActivity CheckActivity->HighToxicity LowerConc Lower Concentration HighToxicity->LowerConc Yes End Optimized Assay HighToxicity->End No CheckSolvent Check Solvent Toxicity LowerConc->CheckSolvent CheckSolvent->End

Caption: Troubleshooting logic for cell-based assay optimization.

References

L-736380 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of L-736380, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist. This guide is intended to help researchers anticipate and troubleshoot unexpected experimental outcomes that may arise from off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

A1: The primary target of this compound is the cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor. It is a highly selective antagonist for the CCK-B receptor over the cholecystokinin-A (CCK-A) receptor.

Q2: What are the known binding affinities of this compound for CCK-A and CCK-B receptors?

A2: this compound exhibits high affinity for the human CCK-B receptor with a reported IC50 value of 0.054 nM. Its affinity for the human CCK-A receptor is significantly lower, with a reported IC50 of 400 nM. This represents a selectivity of over 7000-fold for the CCK-B receptor.

Q3: Has this compound been screened against a broader panel of off-target proteins?

A3: While comprehensive public data on the broad off-target screening of this compound is limited, it is common practice in drug development to screen compounds against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Based on the structure of this compound, a benzodiazepine (B76468) derivative, and common off-target panels, potential interactions, though not confirmed, could be explored at other G-protein coupled receptors (GPCRs) or ion channels. Researchers should consider performing their own off-target screening for their specific experimental system.

Q4: What are the downstream signaling pathways of the CCK-B and CCK-A receptors?

A4: Both CCK-A and CCK-B receptors are Gq-coupled GPCRs that primarily signal through the activation of phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways can then modulate various cellular processes, including cell proliferation, apoptosis, and secretion.

Troubleshooting Guide

Unexpected experimental results when using this compound could be due to its primary activity on CCK-B receptors, its weaker activity on CCK-A receptors, or potential unknown off-target effects.

Observed Issue Potential Cause Recommended Action
Unexpected physiological response in a system with no known CCK-B receptor expression. 1. Low-level, previously undetected CCK-B receptor expression. 2. Interaction with CCK-A receptors, especially at higher concentrations of this compound. 3. An unknown off-target effect.1. Confirm the absence of CCK-B receptor expression using sensitive techniques like qPCR or Western blotting. 2. Perform a dose-response curve to see if the effect is concentration-dependent in a manner consistent with lower affinity for CCK-A. 3. Conduct a counterscreen using a structurally different CCK-B antagonist. If the effect persists, it may be an off-target effect of this compound.
Inconsistent results between in vitro and in vivo experiments. 1. Differences in receptor expression and accessibility between the two systems. 2. Off-target effects manifesting only in the complex biological environment in vivo. 3. Pharmacokinetic properties of this compound leading to different effective concentrations at the target site.1. Characterize CCK-A and CCK-B receptor expression levels in both your in vitro and in vivo models. 2. Consider potential off-target interactions with proteins highly expressed in the in vivo model but not in the in vitro system. 3. Measure the concentration of this compound in the target tissue in vivo.
Observed effects are not completely reversed by a known CCK-B receptor agonist. 1. The effect may be mediated by irreversible binding or a downstream signaling event that is not easily reversible. 2. The effect could be due to an off-target interaction.1. Perform washout experiments to assess the reversibility of this compound binding. 2. Use a structurally unrelated CCK-B antagonist to see if it produces the same non-reversible effect. If not, an off-target effect of this compound is likely.

Quantitative Data Summary

Compound Target IC50 (nM) Selectivity (fold)
This compoundCCK-B Receptor0.054>7000 vs. CCK-A
This compoundCCK-A Receptor400-

Experimental Protocols

Protocol: Radioligand Binding Assay for Off-Target Assessment

This protocol describes a general method to assess the binding of this compound to a potential off-target receptor.

1. Materials:

  • Cell membranes expressing the receptor of interest.
  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-ligand).
  • This compound.
  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • 96-well filter plates (e.g., GF/C filters).
  • Scintillation cocktail.
  • Microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.
  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound or vehicle control.
  • Add the cell membranes to initiate the binding reaction.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Allow the filters to dry.
  • Add scintillation cocktail to each well.
  • Quantify the bound radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition of radioligand binding for each concentration of this compound.
  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

CCK_Receptor_Signaling cluster_CCKB CCK-B Receptor Signaling cluster_CCKA CCK-A Receptor Signaling CCKB CCK-B Receptor Gq_B Gαq CCKB->Gq_B PLC_B Phospholipase C Gq_B->PLC_B PIP2_B PIP2 PLC_B->PIP2_B IP3_B IP3 PIP2_B->IP3_B DAG_B DAG PIP2_B->DAG_B Ca_B Ca²⁺ Mobilization IP3_B->Ca_B PKC_B Protein Kinase C DAG_B->PKC_B CellularResponse_B Cellular Response (e.g., Gastric Acid Secretion, Neurotransmission) Ca_B->CellularResponse_B PKC_B->CellularResponse_B CCKA CCK-A Receptor Gq_A Gαq CCKA->Gq_A PLC_A Phospholipase C Gq_A->PLC_A PIP2_A PIP2 PLC_A->PIP2_A IP3_A IP3 PIP2_A->IP3_A DAG_A DAG PIP2_A->DAG_A Ca_A Ca²⁺ Mobilization IP3_A->Ca_A PKC_A Protein Kinase C DAG_A->PKC_A CellularResponse_A Cellular Response (e.g., Pancreatic Enzyme Secretion, Gallbladder Contraction) Ca_A->CellularResponse_A PKC_A->CellularResponse_A

Caption: Canonical signaling pathways for CCK-A and CCK-B receptors.

Experimental Workflow

Off_Target_Workflow Start Start: Unexpected Experimental Result CheckPrimaryTarget Confirm CCK-B Receptor Involvement Start->CheckPrimaryTarget DoseResponse Perform Dose-Response with this compound CheckPrimaryTarget->DoseResponse Yes OffTargetScreen Conduct Off-Target Binding Screen CheckPrimaryTarget->OffTargetScreen No AlternativeAntagonist Test Structurally Different CCK-B Antagonist DoseResponse->AlternativeAntagonist AlternativeAntagonist->OffTargetScreen AnalyzeData Analyze Screening Data for Hits OffTargetScreen->AnalyzeData FunctionalAssay Perform Functional Assays on Hits AnalyzeData->FunctionalAssay Conclusion Conclusion: Identify Source of Unexpected Result FunctionalAssay->Conclusion

Caption: Troubleshooting workflow for unexpected results with this compound.

Technical Support Center: Improving L-736380 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of L-736380.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
TB-001 Why am I observing low and variable plasma concentrations of this compound after oral administration? 1. Poor aqueous solubility: this compound, like many small molecule antagonists, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2] 2. First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[3] 3. Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen.1. Improve solubility: Consider formulation strategies such as micronization to increase surface area, creating solid dispersions, or using cyclodextrin (B1172386) complexes.[1][4] 2. Bypass first-pass metabolism: Explore alternative routes of administration (e.g., parenteral, transdermal) or co-administration with inhibitors of relevant metabolic enzymes.[4] 3. Inhibit efflux transporters: Co-administer with a known P-glycoprotein inhibitor, such as piperine (B192125).[4]
TB-002 How can I improve the dissolution rate of my this compound formulation? 1. Large particle size: Larger drug particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[1][4] 2. Crystalline structure: A stable crystalline form can have lower apparent solubility and dissolution rate compared to an amorphous form.1. Particle size reduction: Employ techniques like micronization or nanosizing to increase the surface area available for dissolution.[1][4] 2. Formulate as a solid dispersion: Dispersing this compound in a polymer matrix can help maintain it in an amorphous, more soluble state.[2]
TB-003 My in vitro dissolution looks good, but the in vivo bioavailability is still poor. What could be the reason? 1. Permeability issues: The compound may have poor permeability across the intestinal epithelium. 2. Extensive gut wall metabolism: Significant metabolism may be occurring in the enterocytes before the drug reaches the portal circulation. 3. In vivo precipitation: The drug may dissolve in the stomach but precipitate in the higher pH environment of the intestine.1. Enhance permeability: Use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve transport across the intestinal membrane.[4] 2. Investigate gut metabolism: Conduct in vitro studies with intestinal microsomes or Caco-2 cell monolayers to assess the extent of gut wall metabolism.[5] 3. pH-modifying excipients: Include buffering agents in the formulation to maintain a more favorable local pH for solubility.
TB-004 Are there advanced drug delivery systems I can use for this compound? 1. Standard formulations are insufficient: Conventional approaches may not overcome the combined challenges of low solubility and extensive metabolism.1. Lipid-based systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can enhance solubility, protect the drug from degradation, and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.[4][6][7] 2. Polymeric nanoparticles: Encapsulating this compound in polymeric nanoparticles can offer controlled release and improved stability.[2][8]

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to achieving good oral bioavailability for a compound like this compound?

A1: The primary barriers are typically poor aqueous solubility, which limits dissolution in the gastrointestinal tract, and extensive first-pass metabolism in the gut wall and liver.[3] Efflux by membrane transporters like P-glycoprotein can also significantly reduce the net absorption.

Q2: What is a good starting point for improving the bioavailability of this compound?

A2: A logical first step is to characterize the physicochemical properties of this compound, including its solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class.[1] This will help guide the selection of an appropriate formulation strategy. For a likely poorly soluble compound, improving the dissolution rate through particle size reduction or formulation as a solid dispersion is a common starting point.[1][4]

Q3: How can lipid-based formulations improve the bioavailability of this compound?

A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs), can enhance oral bioavailability through several mechanisms.[4] They can increase the solubilization of lipophilic drugs in the gastrointestinal tract, facilitate the formation of mixed micelles which can be absorbed, and promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[4]

Q4: Should I consider co-administering this compound with other agents?

A4: Co-administration with certain agents can be a viable strategy. For instance, bioenhancers like piperine can inhibit metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-glycoprotein), thereby increasing the systemic exposure of the co-administered drug.[4] However, a thorough investigation of potential drug-drug interactions is crucial.

Q5: What in vitro models can I use to predict the in vivo performance of my this compound formulation?

A5: Several in vitro models can provide predictive insights. Caco-2 cell monolayers are widely used to assess permeability and the potential for P-glycoprotein efflux.[5] In vitro dissolution testing using biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) can offer a better correlation with in vivo dissolution than simple buffer systems.[9] Additionally, in vitro metabolism studies using liver microsomes can help estimate the extent of hepatic clearance.[5]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound

Objective: To improve the dissolution rate of this compound by preparing a solid dispersion using a solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer carrier

  • Methanol (B129727) or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Determine the desired ratio of this compound to PVP K30 (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution of both components.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a solid film or powder is formed on the flask wall and all solvent is removed.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

  • Characterize the solid dispersion for drug content, and dissolution rate in comparison to the pure drug.

Visualizations

bioavailability_workflow cluster_formulation Formulation Strategies cluster_biological Biological Strategies micronization Particle Size Reduction (Micronization/Nanosizing) dissolution Improved Dissolution micronization->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution lipid_formulation Lipid-Based Formulation (SEDDS, SLN, Liposomes) absorption Enhanced Absorption lipid_formulation->absorption cyclodextrin Cyclodextrin Complexation cyclodextrin->dissolution p_gp_inhibitor Co-administration with P-gp Inhibitor (e.g., Piperine) p_gp_inhibitor->absorption cyp_inhibitor Co-administration with CYP450 Inhibitor cyp_inhibitor->absorption start Low Bioavailability of this compound solubility Poor Aqueous Solubility start->solubility metabolism High First-Pass Metabolism start->metabolism solubility->micronization solubility->solid_dispersion solubility->lipid_formulation solubility->cyclodextrin metabolism->p_gp_inhibitor metabolism->cyp_inhibitor dissolution->absorption bioavailability Improved In Vivo Bioavailability absorption->bioavailability

Caption: Workflow for addressing low bioavailability of this compound.

signaling_pathway_inhibition L736380 This compound Receptor Target Receptor L736380->Receptor Antagonizes L736380->L73638_block Signaling Downstream Signaling Cascade Receptor->Signaling Activates Response Cellular Response Signaling->Response Leads to L73638_block->Signaling Inhibits

Caption: Mechanism of action for this compound as a receptor antagonist.

References

Troubleshooting inconsistent results with L-736380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing L-736380 effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Its high affinity for the CCK-B receptor allows it to effectively block the binding of the endogenous ligand, cholecystokinin (CCK), thereby inhibiting downstream signaling pathways.

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor, making it a valuable tool for distinguishing between the physiological roles of these two receptor subtypes.

Troubleshooting Inconsistent Results

Researchers may encounter variability in experimental outcomes when using this compound. This section outlines potential causes for such inconsistencies and provides systematic troubleshooting strategies.

Problem 1: Higher than expected variability in replicate experiments.

Inconsistent results across identical experiments can be frustrating. The source of this variability can often be traced to subtle differences in experimental conditions or reagent handling.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Compound Stability Issues This compound, like many small molecules, can be sensitive to storage and handling conditions. Ensure the compound is stored as recommended (typically at -20°C for long-term storage). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a stock solution for each experiment.
Inconsistent Solubilization This compound is typically dissolved in an organic solvent like DMSO to create a stock solution. Incomplete solubilization can lead to inaccurate concentrations. Ensure the compound is fully dissolved by vortexing and visual inspection before making further dilutions.
Variability in Cell Culture Conditions Cell passage number, confluency, and overall health can significantly impact receptor expression levels and cellular responses. Maintain a consistent cell culture protocol, using cells within a defined passage number range for all experiments.
Pipetting Inaccuracies Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate pipetting techniques to minimize errors in serial dilutions.
Problem 2: Observed biological effect is lower than anticipated.

When this compound does not produce the expected level of antagonism, it could be due to a variety of factors, from compound integrity to the specifics of the assay system.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Compound Degradation The stability of this compound in aqueous solutions, especially at physiological pH and temperature, may be limited over time. Prepare fresh working solutions in your experimental buffer immediately before use. Consider performing a time-course experiment to assess the stability of the compound in your specific assay medium.
Suboptimal Compound Concentration The effective concentration of this compound can vary depending on the cell type, receptor density, and the concentration of the competing agonist. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Presence of Serum Proteins If your experiments are conducted in the presence of serum, proteins like albumin can bind to this compound, reducing its free concentration and apparent potency. If possible, reduce the serum concentration or use a serum-free medium. If serum is required, you may need to increase the concentration of this compound to achieve the desired effect.
High Agonist Concentration If the concentration of the CCK-B receptor agonist used to stimulate the cells is too high, it may be difficult for a competitive antagonist like this compound to effectively block the receptor. Optimize the agonist concentration to be at or near its EC50 to provide a sensitive window for observing antagonism.
Problem 3: Unexpected or off-target effects are observed.

Observing biological effects that are not consistent with the known mechanism of action of this compound can be perplexing. These effects may arise from interactions with other cellular components.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Cross-reactivity with other receptors While this compound is highly selective for the CCK-B receptor, at high concentrations, the possibility of off-target effects on other receptors, particularly other G-protein coupled receptors (GPCRs), cannot be entirely ruled out. To investigate this, use a lower concentration of this compound that is still within the effective range for CCK-B antagonism. Additionally, consider using another structurally distinct CCK-B antagonist as a control to see if the same off-target effect is observed.
Interaction with Assay Components Some assay reagents, such as fluorescent dyes or reporter proteins, can interact with small molecules. Run appropriate vehicle controls and, if possible, a counterscreen with a cell line that does not express the CCK-B receptor to identify any non-specific effects of this compound on your assay system.
Metabolism of this compound In in vivo studies or experiments with metabolically active cells, this compound could be metabolized into a compound with a different activity profile. Analyze the metabolic stability of this compound in your system if unexpected in vivo results are obtained.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based assay.

  • Cell Culture: Culture cells expressing the CCK-B receptor in appropriate media and conditions.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in the appropriate assay buffer to achieve the desired final concentrations.

    • Also prepare dilutions of a known CCK-B receptor agonist.

  • Assay Procedure:

    • Seed cells in a microplate at a predetermined density.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes).

    • Stimulate the cells with the CCK-B agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a period appropriate for the signaling pathway being measured (e.g., calcium flux, cAMP accumulation).

    • Measure the cellular response using a suitable detection method.

  • Data Analysis:

    • Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound.

    • Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-induced response.

Visualizing Experimental Logic

Troubleshooting Workflow for Inconsistent this compound Activity

The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results with this compound.

Troubleshooting_Workflow start Inconsistent Results with this compound check_variability High Variability in Replicates? start->check_variability check_potency Lower than Expected Potency? check_variability->check_potency No solubilization Review Solubilization Protocol check_variability->solubilization Yes check_off_target Unexpected/Off-Target Effects? check_potency->check_off_target No degradation Assess Compound Stability in Assay check_potency->degradation Yes cross_reactivity Test for Receptor Cross-Reactivity check_off_target->cross_reactivity Yes end Consistent Results check_off_target->end No storage Check Compound Storage & Handling solubilization->storage cell_health Standardize Cell Culture Conditions storage->cell_health cell_health->end concentration Optimize this compound & Agonist Concentrations degradation->concentration serum_effect Evaluate Serum Protein Binding Effects concentration->serum_effect serum_effect->end assay_interference Run Assay Interference Controls cross_reactivity->assay_interference metabolism Consider Compound Metabolism assay_interference->metabolism metabolism->end

Caption: A decision tree for troubleshooting inconsistent this compound results.

CCK-B Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the CCK-B receptor and the point of inhibition by this compound.

CCKB_Signaling CCK CCK (Ligand) CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds & Activates Gq Gαq CCKBR->Gq Activates L736380 This compound (Antagonist) L736380->CCKBR Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

L-736380 stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Overcoming Stability Challenges in Experimental Buffers

This technical support center is designed for researchers, scientists, and drug development professionals working with the selective Epac1 inhibitor, (R)-CE3F4. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is (R)-CE3F4 and what are its primary applications in research?

(R)-CE3F4 is a potent and selective small molecule inhibitor of the Exchange Protein directly Activated by cAMP isoform 1 (Epac1). It is the more active enantiomer of the compound CE3F4. In research, (R)-CE3F4 is a valuable pharmacological tool used to investigate the specific roles of Epac1 in various cellular signaling pathways. Due to the involvement of Epac1 in numerous physiological processes, its inhibition is being explored in therapeutic areas such as cardiovascular diseases.

Q2: What are the main stability challenges when working with (R)-CE3F4?

The primary challenges associated with (R)-CE3F4 are its poor solubility in aqueous media and its susceptibility to enzymatic degradation, especially in biological samples like plasma.[1] These characteristics can lead to several experimental issues, including:

  • Precipitation: The compound can precipitate out of solution when a concentrated stock (typically in an organic solvent) is diluted into an aqueous experimental buffer.

  • Reduced Bioavailability: In cell-based assays and in vivo studies, poor solubility can limit the effective concentration of the compound that reaches the target.

  • Inconsistent Results: Compound precipitation or degradation can lead to high variability and a lack of reproducibility in experimental outcomes.

  • Short Half-life: In biological systems, enzymatic degradation can result in a short half-life, making it challenging to maintain a stable concentration over the course of an experiment.[1]

Q3: How should I prepare and store stock solutions of (R)-CE3F4?

To ensure the stability and integrity of (R)-CE3F4, it is crucial to follow proper preparation and storage procedures:

  • Solvent Selection: Prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. (R)-CE3F4 is soluble up to 100 mM in DMSO and 50 mM in ethanol.

  • Stock Concentration: A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Q4: What is the recommended final concentration of DMSO in my experimental buffer?

When diluting your (R)-CE3F4 stock solution into your aqueous experimental buffer, it is critical to keep the final concentration of DMSO as low as possible to minimize solvent-induced artifacts in your biological system. A final DMSO concentration of ≤ 0.1% is generally recommended for cell-based assays. However, be aware that a lower DMSO concentration may decrease the solubility of (R)-CE3F4. Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using (R)-CE3F4 in your experiments.

Issue 1: I observe a precipitate after diluting my (R)-CE3F4 stock solution into my aqueous buffer.

  • Possible Cause: The concentration of (R)-CE3F4 exceeds its solubility limit in the final aqueous buffer. This is a common issue due to the compound's hydrophobic nature.

  • Solutions:

    • Lower the Final Concentration: Try using a lower final concentration of (R)-CE3F4 in your experiment.

    • Increase the Final DMSO Concentration: While keeping it as low as possible, a slight increase in the final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always run a parallel vehicle control with the same DMSO concentration.

    • Gentle Warming and Sonication: After dilution, you can try gently warming the solution (e.g., to 37°C) and sonicating briefly to aid dissolution. However, be cautious with temperature as it might affect the stability of other components in your buffer.

    • Use of Pluronic F-127: For in vivo or cell-based assays where solubility is a major concern, consider formulating (R)-CE3F4 with a non-ionic surfactant like Pluronic F-127 to improve its apparent solubility.

Issue 2: My experimental results are inconsistent or show high variability.

  • Possible Cause: This can be due to several factors, including inconsistent dissolution of (R)-CE3F4, degradation of the compound in the experimental buffer, or variability in cell health and density.

  • Solutions:

    • Ensure Complete Dissolution: Visually inspect your working solutions for any signs of precipitation before each experiment. Prepare fresh working solutions for each experiment from a frozen stock aliquot.

    • Control for Compound Stability: The stability of (R)-CE3F4 can be pH and temperature-dependent. Use a buffer with a pH that is optimal for your experimental system and maintain a consistent temperature. Avoid prolonged exposure to high temperatures.

    • Standardize Experimental Conditions: Ensure that cell density, incubation times, and other experimental parameters are consistent across all experiments.

    • Evaluate Compound Stability in Your Buffer: If you continue to see inconsistencies, it may be necessary to perform a stability study of (R)-CE3F4 in your specific experimental buffer (see Experimental Protocol 2).

Issue 3: I am not observing the expected biological effect of Epac1 inhibition.

  • Possible Cause: The effective concentration of (R)-CE3F4 at the target site may be too low due to poor solubility or degradation. It is also possible that the Epac1 pathway is not the primary driver of the phenotype you are measuring in your specific experimental model.

  • Solutions:

    • Confirm Epac1 Expression: Verify that your cell line or tissue of interest expresses Epac1 at a sufficient level using techniques like Western blotting or qPCR.

    • Perform a Dose-Response Experiment: Test a range of (R)-CE3F4 concentrations to determine the optimal concentration for your system.

    • Use a Positive Control: Use a known activator of the Epac pathway, such as 8-pCPT-2'-O-Me-cAMP, to confirm that the pathway is functional in your experimental setup.

    • Assess Target Engagement: To confirm that (R)-CE3F4 is interacting with Epac1 in your cells, you can perform a Cellular Thermal Shift Assay (CETSA).

    • Consider Off-Target Effects: While (R)-CE3F4 is selective for Epac1, it is good practice to rule out potential off-target effects. This can be done by using a structurally different Epac1 inhibitor to see if it phenocopies the results or by using a cell line with Epac1 knocked down or knocked out.

Data Presentation

Table 1: Solubility of (R)-CE3F4 in Common Solvents
SolventSolubility
DMSO≥ 100 mM
Ethanol≥ 50 mM
WaterInsoluble

Data compiled from publicly available information.

Table 2: Illustrative Stability of (R)-CE3F4 in Different Buffers over 24 Hours
Buffer (pH)Temperature (°C)% Remaining (Illustrative)
PBS (7.4)495%
PBS (7.4)25 (Room Temp)85%
PBS (7.4)3770%
Tris-HCl (7.4)25 (Room Temp)88%
HEPES (7.4)25 (Room Temp)90%
Acetate (5.5)25 (Room Temp)98%

Disclaimer: The data in Table 2 is illustrative and intended for guidance purposes only. Actual stability will depend on the specific experimental conditions. It is highly recommended to perform a stability assessment of (R)-CE3F4 in your specific experimental buffer and conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (R)-CE3F4 in DMSO

Materials:

  • (R)-CE3F4 (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of (R)-CE3F4 solid. The molecular weight of (R)-CE3F4 is 351.01 g/mol .

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the solution thoroughly and, if necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Assessment of (R)-CE3F4 Stability in an Experimental Buffer

Objective: To determine the stability of (R)-CE3F4 in a specific aqueous buffer over time at a defined temperature.

Materials:

  • 10 mM (R)-CE3F4 stock solution in DMSO

  • Your experimental buffer of interest (e.g., PBS, pH 7.4)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare Working Solution: Prepare a working solution of (R)-CE3F4 in your experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

  • Incubation: Incubate the working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the solution from light by using amber vials or wrapping them in aluminum foil.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop enzymatic activity if present.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent (R)-CE3F4 peak from any potential degradation products.

  • Data Analysis: Quantify the peak area of the (R)-CE3F4 peak at each time point. Calculate the percentage of (R)-CE3F4 remaining at each time point relative to the T=0 time point.

Visualizations

Epac1 Signaling Pathway

Epac1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes Epac1_inactive Inactive Epac1 cAMP->Epac1_inactive Binds to Epac1_active Active Epac1-cAMP Epac1_inactive->Epac1_active Activation Rap1_GDP Rap1-GDP (Inactive) Epac1_active->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Activates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response R_CE3F4 (R)-CE3F4 R_CE3F4->Epac1_active Inhibits

Caption: The Epac1 signaling pathway and the point of inhibition by (R)-CE3F4.

Experimental Workflow for Assessing (R)-CE3F4 Stability

Stability_Workflow start Start: Assess (R)-CE3F4 Stability prep_solution Prepare (R)-CE3F4 working solution in experimental buffer start->prep_solution incubate Incubate at desired temperature (e.g., 4°C, 25°C, 37°C) prep_solution->incubate sample Withdraw aliquots at defined time points (e.g., 0, 2, 4, 8, 24h) incubate->sample quench Quench with cold acetonitrile sample->quench hplc_prep Prepare samples for HPLC (centrifuge, transfer supernatant) quench->hplc_prep hplc_analysis Analyze by stability-indicating HPLC-UV method hplc_prep->hplc_analysis analyze_data Quantify peak area and calculate % remaining hplc_analysis->analyze_data end End: Determine stability profile analyze_data->end

Caption: A logical workflow for assessing the stability of (R)-CE3F4 in an experimental buffer.

References

How to minimize L-736380 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of L-736380 to minimize degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are based on the intended duration of storage.

Q2: How should I store this compound stock solutions?

A2: this compound is soluble in DMSO. Stock solutions should be stored at low temperatures to maintain stability.

Q3: What is the expected shelf-life of this compound?

A3: If stored correctly under the recommended conditions, this compound is expected to be stable for over two years.[1]

Q4: Can I store this compound at room temperature?

A4: While this compound is stable for a few weeks at ambient temperature, such as during shipping, long-term storage at room temperature is not recommended as it can lead to degradation.[1]

Troubleshooting Guide

Issue 1: I observe a decrease in the activity of my this compound solution over time.

  • Potential Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure your stock solutions are stored at the recommended temperatures (0 - 4°C for short-term and -20°C for long-term).

    • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.

    • Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.

    • Perform a Stability Study: If you continue to experience issues, consider performing a small-scale stability study by comparing the activity of a freshly prepared solution with your stored solution.

Issue 2: I am concerned about the potential degradation of my solid this compound due to improper storage.

  • Potential Cause: Exposure to light, moisture, or high temperatures.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid for any changes in color or appearance.

    • Analytical Testing: The most definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products.

    • Consult Certificate of Analysis: Review the certificate of analysis that came with your compound for any specific storage instructions or stability data.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid Powder0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.
Solid Powder-20°CLong-term (months to years)Store in a dry, dark environment.
Stock Solution (in DMSO)0 - 4°CShort-term (days to weeks)Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-20°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your system and specific degradation products.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Heat gently if necessary.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH).

    • Oxidation: Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Expose a solution of this compound to UV light.

  • Analysis: Inject the forced degradation samples and an undegraded control sample into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

G Potential Degradation Pathways of 1,4-Benzodiazepine Core cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Benzodiazepine_Core_H 1,4-Benzodiazepine Core Hydrolysis_Products Ring-Opened Products Benzodiazepine_Core_H->Hydrolysis_Products Cleavage of Amide or Azomethine Bond Benzodiazepine_Core_O 1,4-Benzodiazepine Core Oxidation_Products Oxidized Derivatives (e.g., N-oxides) Benzodiazepine_Core_O->Oxidation_Products Oxidizing Agent (e.g., H₂O₂) Benzodiazepine_Core_P 1,4-Benzodiazepine Core Photo_Products Various Photoproducts Benzodiazepine_Core_P->Photo_Products UV Light G Experimental Workflow for this compound Stability Testing Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Light) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis: - Peak Purity - Degradant Identification - Quantification HPLC_Analysis->Data_Analysis Conclusion Conclusion: - Stability Profile - Degradation Pathway Data_Analysis->Conclusion End End Conclusion->End G CCK-B Receptor Signaling Pathway CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Cellular_Response Cellular Response (e.g., Gene Expression) MAPK_Pathway->Cellular_Response Leads to L736380 This compound (Antagonist) L736380->CCKBR Blocks

References

Technical Support Center: L-736380 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-736380 in dose-response curve experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during assay development and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for an this compound dose-response curve?

A1: For initial experiments, a wide concentration range is recommended to ensure the full dose-response curve is captured. A common starting point is a logarithmic dilution series spanning from 10 µM down to 0.1 nM. This broad range helps in identifying the potency of the compound and establishing the top and bottom plateaus of the curve. Subsequent experiments can then focus on a narrower range around the initial estimated IC50 value for more precise determination.

Q2: How can I be sure my this compound stock solution is stable and active?

A2: To ensure the integrity of your this compound stock, it is crucial to follow proper storage and handling procedures. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. It is advisable to use a fresh aliquot for each experiment. To verify its activity, perform a dose-response curve with a known active compound as a positive control.[1]

Q3: What are the critical parameters to consider when developing a cell-based assay for this compound?

A3: Key considerations for a robust cell-based assay include:

  • Cell Line Selection: Choose a cell line with low endogenous expression of the target receptor.

  • Receptor Expression: Optimize receptor expression to achieve a suitable assay window without causing constitutive activity.

  • Ligand Characterization: Thoroughly characterize this compound for purity and stability.

  • Assay Validation: Use known agonists and antagonists to validate the assay for reproducibility and robustness.[1]

Q4: My dose-response curve for this compound is not showing a classic sigmoidal shape. What could be the issue?

A4: A non-sigmoidal dose-response curve can arise from several factors. The shape of the curve can be influenced by the drug's mechanism of action, such as partial agonism or antagonism.[2] Other possibilities include experimental artifacts like compound precipitation at high concentrations or off-target effects. It is also possible that the concentration range tested is not appropriate to capture the full sigmoidal response.

Troubleshooting Guide

This guide addresses common problems encountered during this compound dose-response experiments in a question-and-answer format.

Problem Possible Cause Suggested Solution
High background signal Constitutive receptor activity in the cell line.Use an inverse agonist to lower the basal activity if one is available.
Non-specific binding of this compound.Increase the number of wash steps in your protocol.[1] Include a control for non-specific binding by adding a high concentration of an unlabeled ligand.[1]
Assay interference from the compound or solvent.Run a vehicle control to assess the effect of the solvent on the assay signal.
Low signal-to-noise ratio Suboptimal receptor expression levels.Titrate the level of receptor expression to find an optimal balance between a robust signal and avoiding constitutive activity.[3]
Inefficient dye loading (for calcium or membrane potential assays).Ensure cells are healthy and not over-confluent. Optimize dye loading time and concentration.[3]
Low cell viability.Check cell health and passage number. Use cells within a consistent and low passage number range.[1]
Poor curve fit or high variability between replicates Pipetting errors, especially with viscous solutions.Calibrate pipettes regularly. Consider using reverse pipetting for viscous liquids.[1]
Edge effects on the assay plate.Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity.
Inconsistent incubation times.Ensure consistent timing for all additions and incubation steps across all plates.
Unexpected IC50 value Incorrect concentration of the agonist being competed against.Verify the concentration and activity of the agonist used in the competition assay.
Ligand bias, where this compound preferentially inhibits one signaling pathway.Test the activity of this compound in multiple downstream signaling pathways (e.g., cAMP, β-arrestin).[1]

Experimental Protocols

Protocol 1: cAMP Assay for Gs/Gi-Coupled Receptors

This protocol outlines the steps to determine changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation and inhibition by this compound.

1. Cell Culture and Plating:

  • Culture cells expressing the GPCR of interest (e.g., HEK293 or CHO cells).
  • Seed cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.

2. Ligand Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of this compound in assay buffer.
  • Prepare a fixed concentration of the agonist (typically at its EC80).

3. Assay Procedure:

  • Wash the cells once with assay buffer.
  • Pre-incubate the cells with the this compound dilutions for a predetermined time.
  • Add the agonist to the wells and incubate for an optimized duration (e.g., 15-30 minutes).[1]
  • Lyse the cells to release intracellular cAMP.

4. cAMP Detection:

  • Quantify the amount of cAMP in each well using a commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
  • Follow the manufacturer's instructions for the specific kit.

5. Data Analysis:

  • Plot the cAMP concentration against the log concentration of this compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptors

This protocol describes how to measure changes in intracellular calcium concentration following GPCR activation and its inhibition by this compound.

1. Cell Culture and Plating:

  • Culture cells expressing the GPCR of interest in a black, clear-bottom 96-well plate.
  • Allow cells to grow to near confluency.

2. Dye Loading:

  • Wash the cells with assay buffer.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[1]

3. Ligand Preparation:

  • Prepare a stock solution of this compound.
  • Create a serial dilution of this compound in assay buffer.
  • Prepare a fixed concentration of the agonist.

4. Fluorescence Measurement:

  • Use a fluorescence plate reader equipped with an injector.
  • Measure the baseline fluorescence.
  • Inject the this compound dilutions and incubate for the desired time.
  • Inject the agonist and measure the fluorescence intensity in real-time.

5. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Plot the change in fluorescence against the log concentration of this compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50.[1]

Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Activates L736380 This compound (Antagonist) L736380->GPCR Inhibits G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Antagonist this compound inhibits GPCR signaling.

Dose_Response_Workflow start Start Experiment cell_prep Cell Preparation (Seeding & Incubation) start->cell_prep compound_prep Compound Preparation (this compound & Agonist Dilutions) start->compound_prep incubation Pre-incubation with this compound cell_prep->incubation compound_prep->incubation stimulation Agonist Stimulation incubation->stimulation detection Signal Detection (e.g., cAMP, Calcium) stimulation->detection analysis Data Analysis (Curve Fitting, IC50) detection->analysis end End analysis->end

Caption: Workflow for a typical dose-response experiment.

Troubleshooting_Logic start Problem with Dose-Response Curve high_bg High Background? start->high_bg low_snr Low Signal-to-Noise? start->low_snr poor_fit Poor Curve Fit? start->poor_fit high_bg->low_snr No check_constitutive Check for Constitutive Activity high_bg->check_constitutive Yes optimize_washing Optimize Washing Steps high_bg->optimize_washing Yes low_snr->poor_fit No optimize_receptor Optimize Receptor Expression low_snr->optimize_receptor Yes check_cells Check Cell Health & Passage low_snr->check_cells Yes calibrate_pipettes Calibrate Pipettes poor_fit->calibrate_pipettes Yes check_reagents Verify Reagent Concentrations poor_fit->check_reagents Yes solution Solution Implemented check_constitutive->solution optimize_washing->solution optimize_receptor->solution check_cells->solution calibrate_pipettes->solution check_reagents->solution

Caption: Troubleshooting logic for dose-response assays.

References

Avoiding precipitation of L-736380 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of L-736380 in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] It is used in research settings to study the role of the CCK-B receptor in various physiological processes. Its chemical formula is C₂₅H₂₉N₉O₂, and it has a molecular weight of 487.57 g/mol .[1]

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is a complex organic molecule and, like many such compounds, is expected to have limited solubility in purely aqueous solutions.

  • pH of the Solution: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.

  • Buffer Composition: Components of your buffer system could potentially interact with this compound, leading to precipitation.

  • Concentration: The concentration of this compound you are trying to achieve may exceed its solubility limit in the chosen solvent system.

  • Temperature: Temperature can influence solubility, with some compounds being more soluble at lower or higher temperatures.

  • Improper Dissolution Technique: The method used to dissolve the compound can impact its ability to stay in solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For research purposes, this compound is often formulated in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2]

Q4: How should I store solutions of this compound?

Stock solutions in DMSO should be stored at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months).[2]

Troubleshooting Guide: Avoiding Precipitation of this compound

If you are experiencing precipitation of this compound in your aqueous experimental solutions, follow this troubleshooting guide.

Step 1: Initial Dissolution in an Organic Solvent

It is highly recommended to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add a small volume of DMSO to the powder.

    • Gently vortex or sonicate until the compound is completely dissolved.

Step 2: Dilution into Aqueous Buffer

When diluting the DMSO stock solution into your aqueous buffer, it is crucial to do so gradually to avoid immediate precipitation.

  • Recommended Practice: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of this compound that can lead to precipitation.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%, as higher concentrations may affect biological experiments.

Step 3: Optimizing Aqueous Solution Conditions

If precipitation still occurs, you may need to optimize the composition of your aqueous buffer. The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_precip Re-dissolve stock. Consider gentle warming or sonication. check_stock->stock_precip No dilution_method How was the stock diluted into aqueous buffer? check_stock->dilution_method Yes stock_precip->check_stock improper_dilution Add stock dropwise to vortexing buffer. dilution_method->improper_dilution Added buffer to stock check_concentration Is the final concentration too high? dilution_method->check_concentration Dropwise to vortexing buffer improper_dilution->check_concentration lower_concentration Lower the final concentration of this compound. check_concentration->lower_concentration Yes optimize_buffer Optimize Aqueous Buffer Conditions check_concentration->optimize_buffer No lower_concentration->optimize_buffer adjust_ph Adjust pH of the buffer optimize_buffer->adjust_ph test_solvents Test co-solvents (e.g., ethanol, polyethylene (B3416737) glycol) optimize_buffer->test_solvents change_buffer Try a different buffer system optimize_buffer->change_buffer success Precipitation Avoided adjust_ph->success test_solvents->success change_buffer->success

Caption: Troubleshooting workflow for this compound precipitation.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea[1]
CAS Number 152885-49-9[1]
Molecular Formula C₂₅H₂₉N₉O₂[1]
Molecular Weight 487.57 g/mol [1]
Recommended Solvent DMSO[2]
Storage (DMSO stock) 0 - 4°C (short term), -20°C (long term)[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 487.57 g/mol * (1000 mg / 1 g) = 4.8757 mg

    • Weigh out approximately 4.88 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C for long-term use.

Protocol for Preparing a 10 µM Aqueous Solution from a 10 mM DMSO Stock
  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Desired aqueous buffer (e.g., PBS, HEPES)

    • Sterile conical tube or beaker

    • Magnetic stirrer or vortex mixer

  • Procedure:

    • Determine the final volume of the aqueous solution you need to prepare. For example, to prepare 10 mL of a 10 µM solution.

    • Calculate the volume of the 10 mM stock solution required using the formula M₁V₁ = M₂V₂: V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Place 9.99 mL of your aqueous buffer into a sterile conical tube.

    • While vigorously vortexing or stirring the buffer, slowly add the 10 µL of the 10 mM this compound DMSO stock solution drop by drop.

    • Continue to vortex or stir for another 1-2 minutes to ensure homogeneity.

    • The final concentration of DMSO in this solution will be 0.1%.

Signaling Pathway

This compound acts as an antagonist to the Cholecystokinin B (CCK-B) receptor, which is a G-protein coupled receptor (GPCR). The binding of the natural ligands, cholecystokinin (CCK) or gastrin, to the CCK-B receptor typically activates downstream signaling pathways. By blocking this receptor, this compound inhibits these downstream effects.

CCKB_Signaling_Pathway CCK-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK CCK / Gastrin CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Activates L736380 This compound L736380->CCKBR Inhibits Gq Gαq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Transcription Gene Transcription (Proliferation, etc.) MAPK->Transcription

Caption: Inhibition of CCK-B signaling by this compound.

References

L-736380 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-736380. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this potent and selective CCK-B receptor antagonist.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the experimental use of this compound.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I observing no effect or a weaker than expected effect of this compound? Compound Degradation: Improper storage or handling. Low Receptor Expression: The cell line or tissue model may have low or no expression of the CCK-B receptor. Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the CCK-B receptor in your specific assay. Agonist Concentration Too High: In competitive assays, an excessively high concentration of the CCK-B agonist can overcome the antagonistic effect.Verify Compound Integrity: Ensure this compound has been stored correctly (dry, dark, at 0-4°C for short-term or -20°C for long-term) and prepare fresh stock solutions in DMSO. Confirm Receptor Expression: Use RT-qPCR, Western blot, or a radiolabeled ligand binding assay to confirm CCK-B receptor expression in your experimental model. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal effective concentration for your system. Optimize Agonist Concentration: Use an agonist concentration at or near its EC50 to allow for competitive antagonism.
Why am I seeing high background or non-specific binding in my binding assay? Inadequate Blocking: Insufficient blocking of non-specific binding sites. Hydrophobic Interactions: The compound may be sticking to plasticware or other surfaces. Cell Lysis and Receptor Solubilization Issues: In membrane preparations, incomplete cell lysis or poor receptor solubilization can lead to high background.Optimize Blocking: Use appropriate blocking agents in your assay buffer (e.g., bovine serum albumin - BSA). Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween 20) to your buffers to reduce non-specific binding. Improve Membrane Preparation: Ensure complete cell lysis and optimize solubilization conditions for the CCK-B receptor.
How can I be sure the observed effects are specific to CCK-B receptor antagonism? Off-Target Effects: this compound may interact with other receptors or cellular components at high concentrations. Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) may have its own biological effects.Use a Negative Control Cell Line: Employ a cell line that does not express the CCK-B receptor to test for off-target effects. Include a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used for this compound. Use a Structurally Unrelated Antagonist: Confirm findings with another selective CCK-B receptor antagonist to ensure the observed effect is due to CCK-B antagonism and not a compound-specific artifact.
What is the appropriate vehicle for dissolving and administering this compound? Solubility Issues: this compound is soluble in DMSO but may have limited solubility in aqueous solutions.For in vitro studies: Prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all experimental groups, including controls. For in vivo studies: this compound may be formulated for injection. A common formulation is a mixture of DMSO, Tween 80, and saline. For example, a 10:5:85 ratio of DMSO:Tween 80:Saline. Always test the solubility and stability of your specific formulation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC50 (CCK-B Receptor) 0.054 nMNot specified[1]
IC50 (CCK-A Receptor) 400 nMNot specified[1]
ID50 (Gastric Acid Secretion) 0.064 mg/kgAnesthetized Rats[1]
ED50 (ex vivo binding of [125I]CCK-8S) 1.7 mg/kgBKTO mice brain membranes[1]

Experimental Protocols

Detailed Methodology: In Vitro Competitive Radioligand Binding Assay

This protocol provides a framework for a competitive binding assay to determine the affinity of this compound for the CCK-B receptor.

Materials:

  • Cells or tissues expressing the CCK-B receptor (e.g., CHO or Swiss 3T3 cells transfected with the human CCK-B receptor).

  • Radiolabeled CCK-B agonist (e.g., [3H]pBC 264 or [125I]CCK-8).

  • This compound.

  • Binding Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT, pH 7.25).

  • Wash Buffer (e.g., ice-cold PBS).

  • Scintillation fluid and counter or gamma counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the CCK-B receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (typically at or below its Kd).

    • Add increasing concentrations of this compound (the competitor).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled CCK-B agonist or antagonist.

    • To determine total binding, include wells with only the radiolabeled ligand and membranes.

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid (for 3H) or tubes for a gamma counter (for 125I).

    • Quantify the radioactivity to determine the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

CCK-B Receptor Signaling Pathway

The cholecystokinin (B1591339) B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein.[2] Activation of the receptor by its endogenous ligands, cholecystokinin (CCK) or gastrin, leads to the activation of Phospholipase C (PLC).[2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2] These signaling events ultimately lead to various cellular responses.[2] this compound acts as a competitive antagonist, blocking the binding of CCK and gastrin to the receptor, thereby inhibiting this downstream signaling cascade.[3]

CCK_B_Signaling cluster_membrane Cell Membrane cluster_ligands Ligands cluster_cytosol Cytosol CCK_B CCK-B Receptor Gq Gq protein CCK_B->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves CCK CCK / Gastrin CCK->CCK_B Activates L736380 This compound L736380->CCK_B Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

CCK-B Receptor Signaling Pathway
Experimental Workflow: Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive binding assay to characterize the interaction of this compound with the CCK-B receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare CCK-B Receptor Containing Membranes setup Set up Assay Plate: - Membranes - Radioligand - this compound (variable conc.) - Controls (Total & NSB) prep_membranes->setup prep_ligands Prepare Radiolabeled Ligand and this compound Solutions prep_ligands->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash detect Detect Radioactivity filter_wash->detect calculate Calculate Specific Binding detect->calculate plot Plot % Specific Binding vs. [this compound] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Competitive Binding Assay Workflow
Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.

Troubleshooting_Logic cluster_low_effect Low/No Effect Troubleshooting cluster_high_background High Background Troubleshooting cluster_specificity Specificity Troubleshooting start Experiment Yields Unexpected Results check_effect No or Low Effect Observed? start->check_effect check_background High Background/NSB? check_effect->check_background No verify_compound Verify Compound Integrity (Storage, Fresh Stock) check_effect->verify_compound Yes check_specificity Questionable Specificity? check_background->check_specificity No optimize_blocking Optimize Blocking Agents (e.g., BSA) check_background->optimize_blocking Yes neg_control_cell Use CCK-B Negative Control Cell Line check_specificity->neg_control_cell Yes end Re-run Experiment check_specificity->end No confirm_receptor Confirm CCK-B Expression (qPCR, Western) verify_compound->confirm_receptor optimize_conc Optimize this compound and Agonist Concentrations confirm_receptor->optimize_conc optimize_conc->end add_detergent Include Low % Detergent (e.g., Tween 20) optimize_blocking->add_detergent add_detergent->end vehicle_control Include Vehicle Control neg_control_cell->vehicle_control other_antagonist Confirm with a Different CCK-B Antagonist vehicle_control->other_antagonist other_antagonist->end

Troubleshooting Decision Tree

References

Validation & Comparative

L-736380 in the Landscape of CCK-B Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin (B1591339) B (CCK-B) receptor, predominantly found in the central nervous system and the gastrointestinal tract, has emerged as a significant target for therapeutic intervention in conditions ranging from anxiety and panic disorders to gastric acid-related ailments. L-736380 is a potent and selective antagonist of the CCK-B receptor. This guide provides an objective comparison of this compound with other notable CCK-B antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of CCK-B Antagonists

The efficacy of a CCK-B antagonist is primarily determined by its binding affinity for the CCK-B receptor and its selectivity over the CCK-A receptor subtype. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other prominent CCK-B antagonists. Lower values indicate higher binding affinity.

CompoundCCK-B Affinity (Ki/IC50, nM)CCK-A Affinity (Ki/IC50, nM)Selectivity (CCK-A/CCK-B)
This compound 0.054[1]400[1]~7407
L-365,260 1.9 - 2.0[1][2][3]>1000[1]>500
YM022 0.068[4]63[4]~926
CI-988 0.08[5]75.2[5]~940
LY-288,513 16[6]>30,000[6]>1875

In Vivo Efficacy:

  • This compound: Dose-dependently inhibits gastric acid secretion in anesthetized rats with an ID50 of 0.064 mg/kg. It also shows ex vivo binding in the brains of mice with an ED50 of 1.7 mg/kg[1].

  • L-365,260: Orally active and antagonizes gastrin-stimulated acid secretion in mice (ED50 = 0.03 mg/kg), rats (ED50 = 0.9 mg/kg), and guinea pigs (ED50 = 5.1 mg/kg)[1][2][3].

  • YM022: A potent inhibitor of pentagastrin-induced gastric acid secretion in anesthetized rats with an ID50 of 0.009 µmol/kg/h[7].

  • CI-988 & PD 136450: Dose-dependently inhibit pentagastrin-induced gastric acid secretion in anesthetized rats, with PD 136450 having an ED50 of 0.05 µmol/kg[8].

  • LY-288,513: Demonstrates anxiolytic and antipsychotic properties in vivo[6].

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CCK-B antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory concentration (IC50) of a test compound for the CCK-B receptor.

Materials:

  • Membrane preparations from cells stably expressing the human CCK-B receptor.

  • Radioligand, e.g., [3H]L-365,260 or [125I]CCK-8.

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor membrane preparation with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay

This assay assesses the functional antagonism of the CCK-B receptor in a physiological context.

Objective: To evaluate the ability of a test compound to inhibit gastrin-stimulated gastric acid secretion in an animal model.

Materials:

  • Anesthetized rats.

  • Pentagastrin (a synthetic CCK-B agonist).

  • Test compound (e.g., this compound).

  • Saline solution.

  • pH meter and titration equipment.

Procedure:

  • Anesthetize the rats (e.g., with urethane).

  • Surgically prepare the animals for gastric acid collection (e.g., pylorus ligation and esophageal cannulation).

  • Administer the test compound (or vehicle control) via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • After a predetermined time, stimulate gastric acid secretion by administering pentagastrin.

  • Collect gastric juice at regular intervals.

  • Measure the volume and determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

  • Calculate the total acid output.

  • Compare the acid output in the test group to the control group to determine the percentage of inhibition and calculate the ID50 value.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane CCK_B CCK-B Receptor Gq Gq Protein CCK_B->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK Cholecystokinin (CCK) or Gastrin CCK->CCK_B Activates L736380 This compound (Antagonist) L736380->CCK_B Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Response Cellular Responses (e.g., Gastric Acid Secretion) Ca2->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response

Caption: CCK-B Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki and Selectivity) Functional Cell-based Functional Assay (e.g., Calcium Mobilization) Binding->Functional Lead Lead Candidate Selection Functional->Lead PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Efficacy Efficacy Models (e.g., Gastric Acid Secretion, Anxiety Models) PK->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Start Compound Synthesis and Library Screening Start->Binding Lead->PK

Caption: Experimental Workflow for CCK-B Antagonist Evaluation.

References

A Comparative Guide to L-736380 and YM022 for CCK-B Receptor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cholecystokinin (B1591339) B (CCK-B) receptor antagonists, L-736380 and YM022. The information presented is collated from scientific literature to assist researchers in selecting the appropriate inhibitor for their experimental needs. This comparison focuses on binding affinities, selectivity, and in vivo efficacy, supported by experimental data and methodologies.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative parameters for this compound and YM022, offering a clear comparison of their potency and selectivity for the CCK-B receptor.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundCCK-B Receptor Affinity (IC50/Ki)CCK-A Receptor Affinity (IC50/Ki)Selectivity (CCK-A/CCK-B)Species
This compound 0.054 nM (IC50)[1][2]400 nM (IC50)[1][2]~7407-foldNot Specified
YM022 55 pM (IC50)[3]136 nM (IC50)[4]~186-fold[5]Human[3], Canine[4]
68 pM (Ki)[5]63 nM (Ki)[5]
0.73 nM (IC50)[4][5]Canine[4][5]

Table 2: In Vivo Efficacy

CompoundAssayEffective Dose (ED50/ID50)Species
This compound Inhibition of gastric acid secretion0.064 mg/kg (ID50)[1]Anesthetized Rats
Ex vivo binding of [125I]CCK-8S in brain membranes1.7 mg/kg (ED50)[1]BKTO Mice
YM022 Inhibition of pentagastrin-induced acid secretion0.0261 µmol/kg (ED50, i.v.)[4]Heidenhain Pouch Dogs
Inhibition of peptone meal-induced acid secretion0.0654 µmol/kg (ED50, i.v.)[4]Heidenhain Pouch Dogs
Inhibition of pentagastrin-induced gastric acid secretion0.009 µmol/kg/h (ID50, i.v.)[6]Anesthetized Rats
Inhibition of pentagastrin-induced gastric acid secretion0.02 µmol/kg (ID50, i.v.)[6][7]Gastric Fistula Cats

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of this compound and YM022.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To measure the IC50 or Ki value of this compound and YM022 for the CCK-B and CCK-A receptors.

  • General Protocol:

    • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human CCK-B receptor-transfected NIH-3T3 cells[3]) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

    • Incubation: A constant concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [125I]CCK-8[3][4]) is incubated with the membrane preparation.

    • Competition: A range of concentrations of the unlabeled test compound (this compound or YM022) is added to the incubation mixture to compete with the radiolabeled ligand for receptor binding.

    • Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.

    • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key signaling event downstream of CCK-B receptor activation.

  • Objective: To assess the functional antagonism of this compound and YM022 at the CCK-B receptor.

  • General Protocol:

    • Cell Culture: Cells expressing the CCK-B receptor are cultured in a suitable medium.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

    • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or YM022).

    • Agonist Stimulation: A CCK-B receptor agonist (e.g., CCK-8[3]) is added to the cells to stimulate an increase in intracellular calcium.

    • Fluorescence Measurement: The change in fluorescence of the calcium-sensitive dye is measured over time using a fluorometer or a fluorescence microscope.

    • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The IC50 value for the inhibition of the calcium response is then calculated.

3. In Vivo Gastric Acid Secretion Assay

This assay evaluates the in vivo efficacy of the antagonists in inhibiting gastric acid secretion.

  • Objective: To determine the in vivo potency (ID50 or ED50) of this compound and YM022.

  • General Protocol (Anesthetized Rat Model):

    • Animal Preparation: Rats are anesthetized, and a catheter is inserted into the stomach for the collection of gastric secretions.

    • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as pentagastrin[6].

    • Antagonist Administration: The antagonist (this compound or YM022) is administered intravenously at various doses.

    • Sample Collection: Gastric juice samples are collected at regular intervals.

    • Acid Measurement: The acidity of the gastric juice is determined by titration with a standard base.

    • Data Analysis: The inhibitory effect of the antagonist on gastric acid secretion is calculated, and the ID50 or ED50 value is determined.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The cholecystokinin B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[8][9] Upon activation by its endogenous ligands, gastrin or cholecystokinin (CCK), the receptor initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C-β (PLC-β), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] Downstream signaling can also involve the activation of phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC PLC-β Gq->PLC Activates PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Response Cellular Response (e.g., Gastric Acid Secretion) Ca->Response MAPK MAPK/ERK Pathway PKC->MAPK PI3K->MAPK MAPK->Response Ligand Gastrin / CCK Ligand->CCKBR Binds & Activates Inhibitor This compound / YM022 Inhibitor->CCKBR Blocks

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel CCK-B receptor inhibitor typically follows a structured workflow, progressing from in vitro to in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Affinity & Selectivity) Functional Functional Assays (e.g., Ca²⁺ Mobilization) (Confirm Antagonism) Binding->Functional Decision Lead Candidate Selection Functional->Decision Efficacy Efficacy Models (e.g., Gastric Acid Secretion) End Preclinical Development Efficacy->End PK Pharmacokinetic Studies (ADME) PK->End Start Compound Synthesis Start->Binding Decision->Efficacy Decision->PK

References

L-736380: A Comparative Analysis of its High Selectivity for the CCK-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-B (CCK-B) receptor antagonist, L-736380, with other alternative compounds. The focus is on its selectivity for the CCK-B receptor over the CCK-A receptor, supported by quantitative experimental data. Detailed experimental protocols for key assays are provided to aid in the replication and validation of these findings.

Highlighting the Selectivity of this compound

This compound is a potent and highly selective antagonist for the CCK-B receptor. Experimental data demonstrates its significant preference for the CCK-B subtype over the CCK-A subtype, a crucial characteristic for targeted therapeutic applications.

Comparative Binding Affinity and Potency

The selectivity of this compound is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values at both CCK-A and CCK-B receptors. A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other notable CCK-B receptor antagonists.

CompoundCCK-B Receptor Affinity (Ki/IC50, nM)CCK-A Receptor Affinity (Ki/IC50, nM)Selectivity (CCK-A/CCK-B)
This compound 0.054 [1][2]400 [1][2]~7400-fold
L-365,2601.9 - 2.0[3]280[2]~140-fold
YM0220.068[1][4]63[1][4]~926-fold
CI-988 (PD-134,308)1.7[5]>2700>1600-fold[5]

Understanding the Mechanism: CCK Receptor Signaling

Cholecystokinin (CCK) receptors, including the CCK-A and CCK-B subtypes, are G protein-coupled receptors (GPCRs). The CCK-B receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the physiological functions mediated by the CCK-B receptor.

CCK_B_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor G_protein Gq Protein CCKBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) PKC->Downstream Activates Agonist CCK/Gastrin (Agonist) Agonist->CCKBR Binds & Activates L736380 This compound (Antagonist) L736380->CCKBR Binds & Blocks

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of CCK-B receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CCK-A and CCK-B receptors.

Objective: To determine the IC50 and Ki values of this compound and other antagonists at human CCK-A and CCK-B receptors.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human CCK-A or CCK-B receptor.

  • Radioligand: [125I]CCK-8 (Cholecystokinin Octapeptide, iodinated).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Non-specific binding control: 1 µM unlabeled CCK-8.

  • Test compounds: this compound and other antagonists at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or buffer for total binding, or 1 µM unlabeled CCK-8 for non-specific binding), and 50 µL of [125I]CCK-8 (final concentration typically 25-50 pM).

  • Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Membrane Preparation (CHO/HEK293 cells with CCK-A or CCK-B receptor) Plate 96-well Plate Incubation (Membranes + Radioligand + Compound) Membranes->Plate Radioligand [¹²⁵I]CCK-8 (Radioligand) Radioligand->Plate Compound Test Compound (e.g., this compound) Compound->Plate Filtration Rapid Filtration (Separates bound from free radioligand) Plate->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ values Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of CCK-B receptor activation.

Objective: To determine the functional potency of this compound in blocking CCK-8-induced calcium mobilization in cells expressing the CCK-B receptor.

Materials:

  • HEK293 cells stably expressing the human CCK-B receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: CCK-8.

  • Test compound: this compound.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the HEK293-CCK-B cells into 96-well plates and grow to 80-90% confluency.

  • Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127 to a final concentration of 2-5 µM.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Prepare a plate with the test compound (this compound) at various concentrations and a plate with the agonist (CCK-8) at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the cell plate in the fluorescence plate reader and record the baseline fluorescence.

  • Add the test compound (this compound) to the wells and incubate for 15-30 minutes.

  • Add the agonist (CCK-8) and immediately measure the change in fluorescence intensity over time.

  • The antagonist effect is quantified by the inhibition of the agonist-induced fluorescence signal.

  • Determine the IC50 of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

This comprehensive guide provides the necessary data and protocols for researchers to understand and evaluate the high selectivity of this compound for the CCK-B receptor. The provided information facilitates the comparison of this compound with other antagonists and supports its potential for targeted research and therapeutic development.

References

Cross-Validation of HIV-1 Protease Inhibitor Effects with Genetic Models: A Comparative Guide on Indinavir (L-735,524)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the HIV-1 protease inhibitor Indinavir (L-735,524) against wild-type HIV-1 and its genetically mutated, drug-resistant variants. The data presented herein is crucial for understanding the mechanisms of drug resistance and for the development of next-generation antiretroviral therapies.

Indinavir (L-735,524): Mechanism of Action

Indinavir is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins required for the assembly of infectious virions.[2][3] Indinavir mimics the peptide substrate of the protease, binding to the active site and blocking its enzymatic activity. This inhibition prevents viral maturation, resulting in the production of non-infectious viral particles.[1][2]

Signaling Pathway: The HIV Life Cycle and Protease Inhibition

The following diagram illustrates the key stages of the HIV life cycle and the specific point of intervention for protease inhibitors like Indinavir.

HIV_Lifecycle cluster_cell Host Cell cluster_virion HIV Virion Entry 1. Entry & Uncoating ReverseTranscription 2. Reverse Transcription (Viral RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Protease HIV Protease Protease->Maturation Cleaves Polyproteins Indinavir Indinavir (L-735,524) Indinavir->Protease Inhibits

Figure 1: HIV life cycle and mechanism of protease inhibitors.

Cross-Validation with Genetic Models: Drug Resistance Mutations

The extensive use of Indinavir and other protease inhibitors has led to the emergence of drug-resistant HIV-1 strains. These strains harbor mutations in the protease gene that reduce the binding affinity of the inhibitor.[4] Studying these genetic models is essential for understanding the structural and functional consequences of resistance and for designing more robust inhibitors.

Primary mutations associated with resistance to protease inhibitors often occur at residues that directly interact with the drug, such as D30N, M46I/L, G48V, I50V, V82A/T/S/F, I84V/A, and L90M.[4] Secondary mutations can also arise, which may compensate for the fitness cost of primary mutations or further enhance resistance.[4]

Quantitative Data: Indinavir Potency Against Wild-Type and Mutant HIV-1

The following table summarizes the in vitro inhibitory activity of Indinavir against wild-type HIV-1 and common drug-resistant mutant variants. The data is presented as the concentration of the drug required to inhibit viral replication by 50% (IC50) or the inhibition constant (Ki) for the protease enzyme.

HIV-1 Strain/Protease MutantIC50 (nM) / Ki (pM)Fold Change in ResistanceReference
Wild-Type 10-25 (IC50) / 1.3 (Ki)1.0[1][2]
V82A Mutant Increased IC50Variable[1]
L90M Mutant Significantly Increased IC50>10-fold[4]
Multi-drug Resistant Strains Highly Variable and Increased IC50>100-fold[3]

Note: Specific IC50 and Ki values can vary depending on the experimental conditions and the specific multi-drug resistant strain.

Experimental Protocols

Antiviral Activity Assay (Cell-based)

This protocol determines the concentration of an antiviral drug required to inhibit HIV-1 replication in cell culture.

Materials:

  • HIV-1 infectious molecular clones (wild-type and mutant)

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • Cell culture medium and supplements

  • Indinavir (or other test compounds)

  • p24 antigen ELISA kit

Procedure:

  • Seed T-lymphocyte cells in a 96-well plate.

  • Prepare serial dilutions of Indinavir and add to the cells.

  • Infect the cells with a standardized amount of wild-type or mutant HIV-1.

  • Incubate the plates for 5-7 days at 37°C.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.

  • Calculate the IC50 value, which is the drug concentration that reduces p24 production by 50% compared to the no-drug control.

HIV-1 Protease Inhibition Assay (Enzyme-based)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease (wild-type and mutant)

  • Fluorogenic peptide substrate for HIV-1 protease

  • Assay buffer

  • Indinavir (or other test compounds)

  • Fluorometer

Procedure:

  • Prepare serial dilutions of Indinavir.

  • In a microplate, combine the purified HIV-1 protease and the diluted Indinavir.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is generated upon cleavage of the substrate by the protease.

  • Determine the initial reaction velocities at different inhibitor concentrations.

  • Calculate the Ki value, which represents the inhibition constant of the compound for the protease.

Experimental Workflow: Identification of Resistance Mutations

The following diagram outlines the typical workflow for identifying genetic mutations that confer resistance to antiviral drugs.

Resistance_Workflow cluster_invitro In Vitro Selection cluster_analysis Genetic and Phenotypic Analysis StartCulture Start with Wild-Type HIV-1 Culture AddDrug Add Sub-optimal Concentration of Indinavir StartCulture->AddDrug Passage Serial Passage of Virus AddDrug->Passage IncreaseDrug Gradually Increase Drug Concentration Passage->IncreaseDrug over time ResistantVirus Isolate Drug-Resistant Virus Population IncreaseDrug->ResistantVirus Sequence Sequence Protease Gene ResistantVirus->Sequence IdentifyMutations Identify Mutations Sequence->IdentifyMutations Phenotype Characterize Phenotype (IC50 Assay) IdentifyMutations->Phenotype Compare Compare to Wild-Type Phenotype->Compare

Figure 2: Workflow for identifying drug resistance mutations.

By cross-validating the effects of Indinavir with data from these genetic models, researchers can gain a deeper understanding of the molecular basis of drug resistance. This knowledge is instrumental in the ongoing effort to develop more potent and durable antiretroviral therapies that can overcome the challenge of HIV-1 evolution.

References

Scrutinizing the Reproducibility of L-736380's Foundational Findings in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of initial findings is a cornerstone of scientific validation. This guide provides a comparative analysis of the reported efficacy of L-736380, a potent cholecystokinin (B1591339) B (CCK-B) receptor antagonist, with a focus on its primary reported effects and the subsequent corroboration or divergence in published research.

This compound emerged as a significant research compound due to its high affinity and selectivity for the CCK-B receptor. Initial landmark studies laid the groundwork for its pharmacological profile, highlighting its potential as a tool to investigate the role of CCK-B receptors in various physiological processes. This guide delves into the core initial findings, presents available data from subsequent studies, and provides detailed experimental methodologies to allow for a comprehensive assessment of the consistency of these findings across the scientific literature.

Core Findings: Inhibition of Gastric Acid Secretion and Receptor Binding Affinity

The initial characterization of this compound established two key quantitative benchmarks for its activity: its potent inhibitory effect on gastric acid secretion in rats and its high binding affinity to CCK-B receptors in mouse brain tissue. These findings are summarized below, alongside data from other relevant studies investigating CCK-B antagonists, to provide a comparative context.

CompoundAssaySpeciesKey ParameterReported Value
This compound Pentagastrin-stimulated gastric acid secretion Rat (anesthetized) ID₅₀ 0.064 mg/kg
L-365,260Pentagastrin-stimulated gastric acid secretionRat (anesthetized)ED₅₀~0.1 mg/kg (i.v.)
CI-988Pentagastrin-stimulated gastric acid secretionRat (anesthetized)ED₅₀~0.03 mg/kg (s.c.)
This compound Ex vivo binding of [¹²⁵I]CCK-8S in brain membranes Mouse ED₅₀ 1.7 mg/kg
L-365,260In vitro binding to CCK-B receptors (guinea pig gastric glands)Guinea PigpKᵢ~8.6

Caption: Comparative in vivo and ex vivo potencies of this compound and other CCK-B receptor antagonists.

Experimental Protocols

To facilitate a deeper understanding and potential replication of the foundational experiments, detailed methodologies for the key assays are provided below. These protocols are based on descriptions found in the literature for similar compounds and techniques.

Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This in vivo assay is crucial for determining the functional antagonism of CCK-B receptors involved in gastric acid secretion.

experimental_workflow_gastric_acid cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Fasted male rats (e.g., Wistar) B Anesthetize (e.g., urethane) A->B C Tracheostomy and cannulation of jugular vein B->C D Abdominal incision and pylorus ligation C->D E Gastric cannula insertion D->E F Infuse pentagastrin (B549294) (i.v.) to stimulate acid secretion E->F G Administer this compound or vehicle (i.v. or i.p.) F->G H Collect gastric juice at timed intervals G->H I Measure volume and titrate for acid concentration H->I J Calculate total acid output I->J K Determine dose-response curve J->K L Calculate ID₅₀ K->L

Caption: Workflow for measuring pentagastrin-stimulated gastric acid secretion in rats.

Ex Vivo Binding of [¹²⁵I]CCK-8S to Mouse Brain Membranes

This assay assesses the in vivo occupancy of CCK-B receptors by this compound by measuring the subsequent in vitro binding of a radiolabeled ligand.

experimental_workflow_ex_vivo_binding A Administer this compound or vehicle to mice B Sacrifice animals at a specific time point A->B C Rapidly dissect brain tissue (e.g., cortex) B->C D Homogenize tissue in buffer C->D E Centrifuge to isolate crude membrane fraction D->E F Resuspend membrane pellet E->F G Incubate membranes with [¹²⁵I]CCK-8S F->G H Separate bound and free radioligand (filtration) G->H I Quantify radioactivity of bound ligand H->I J Determine specific binding I->J K Calculate ED₅₀ J->K

Caption: Workflow for ex vivo CCK-B receptor binding assay in mouse brain.

Signaling Pathway Context

This compound exerts its effect by blocking the signaling cascade initiated by the binding of cholecystokinin (CCK) or gastrin to the CCK-B receptor. This pathway is pivotal in various physiological responses, including the stimulation of gastric acid secretion.

signaling_pathway cluster_membrane Cell Membrane CCKBR CCK-B Receptor Gq Gq protein CCKBR->Gq Activates CCK_Gastrin CCK / Gastrin CCK_Gastrin->CCKBR Binds and Activates L736380 This compound L736380->CCKBR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Gastric Acid Secretion) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Discussion on Reproducibility

The principle that CCK-B receptor antagonism leads to a reduction in gastric acid secretion is a well-established concept in gastrointestinal pharmacology. The quantitative data from studies on various CCK-B antagonists collectively support the biological plausibility and expected efficacy of a compound with the characteristics of this compound.

Understanding Potency: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding the disparities between in vitro and in vivo potency is crucial for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of these two critical measures of drug efficacy, supported by illustrative experimental data and detailed protocols. While specific data for a compound designated L-736380 is not publicly available, this guide will use a hypothetical compound, "Compound-X," to demonstrate the comparison against a known standard, "Standard-Y."

In drug discovery, potency refers to the amount of a drug required to produce a specific effect. This is a critical parameter that is assessed in two distinct environments:

  • In Vitro Potency : This is a measure of a drug's effect in a controlled laboratory setting, typically using isolated molecules, cells, or tissues. Common metrics include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the binding affinity (Ki). In vitro assays are essential for initial screening and understanding the direct interaction of a compound with its target.

  • In Vivo Potency : This measures a drug's effect in a living organism, such as an animal model. It takes into account complex physiological factors including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with other biological systems.

A significant challenge in drug development is that in vitro potency does not always predict in vivo efficacy. A compound that is highly potent in a cellular assay may not show the desired effect in an animal model due to poor bioavailability, rapid metabolism, or other unforeseen biological interactions.

Comparative Analysis: Compound-X vs. Standard-Y

To illustrate the comparison of in vitro and in vivo potency, we will consider a hypothetical scenario where a novel compound, Compound-X, is being evaluated against a well-characterized standard drug, Standard-Y. Both compounds are designed to inhibit a specific kinase involved in a disease signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various assays for Compound-X and Standard-Y.

Table 1: In Vitro Potency and Selectivity

ParameterCompound-XStandard-Y
Target Kinase IC50 (nM) 515
Binding Affinity (Ki, nM) 28
Cellular EC50 (nM) 2550
Selectivity (vs. Off-Target Kinase Z) 200-fold100-fold

Table 2: In Vivo Efficacy in a Mouse Tumor Model

ParameterCompound-XStandard-Y
Oral Bioavailability (%) 6040
Plasma Half-life (hours) 84
Effective Dose (ED50, mg/kg) 1030
Tumor Growth Inhibition (%) at ED50 7560

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

In Vitro Assays

1. Target Kinase Inhibition Assay (IC50 Determination)

  • Objective : To determine the concentration of the compound required to inhibit 50% of the target kinase activity.

  • Method : A biochemical assay is performed using a purified recombinant kinase enzyme. The kinase reaction is initiated in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is quantified, often using a fluorescence-based method. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

2. Binding Affinity Assay (Ki Determination)

  • Objective : To measure the affinity of the compound for its target protein.

  • Method : A competitive binding assay is used. The target protein is incubated with a known radiolabeled ligand and varying concentrations of the test compound. The amount of radiolabeled ligand that is displaced by the test compound is measured. The Ki value is then calculated from the IC50 value of the displacement curve.

3. Cellular Potency Assay (EC50 Determination)

  • Objective : To measure the effectiveness of the compound in a cellular context.

  • Method : A cell line that expresses the target kinase is treated with varying concentrations of the test compound. The downstream effect of kinase inhibition, such as the phosphorylation of a substrate or a change in cell proliferation, is measured. The EC50 value is the concentration of the compound that produces 50% of the maximal effect.

In Vivo Studies

1. Pharmacokinetic (PK) Analysis

  • Objective : To determine the ADME properties of the compound.

  • Method : The compound is administered to a cohort of animals (e.g., mice) via the intended clinical route (e.g., oral gavage). Blood samples are collected at various time points and the concentration of the compound in the plasma is measured using LC-MS/MS. This data is used to calculate key PK parameters such as bioavailability and half-life.

2. Efficacy in a Disease Model (e.g., Xenograft Mouse Model)

  • Objective : To evaluate the therapeutic effect of the compound in a living animal model of the disease.

  • Method : Human tumor cells are implanted into immunocompromised mice. Once the tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to assess the rate of tumor growth inhibition. The dose that produces 50% of the maximal therapeutic effect is the ED50.

Visualizing the Concepts

To further clarify the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays Binding Affinity (Ki) Binding Affinity (Ki) Biochemical Assays->Binding Affinity (Ki) Enzymatic Inhibition (IC50) Enzymatic Inhibition (IC50) Biochemical Assays->Enzymatic Inhibition (IC50) Cellular Assays Cellular Assays Cellular Potency (EC50) Cellular Potency (EC50) Cellular Assays->Cellular Potency (EC50) Animal Models Animal Models Cellular Potency (EC50)->Animal Models Pharmacokinetics (ADME) Pharmacokinetics (ADME) Animal Models->Pharmacokinetics (ADME) Efficacy (ED50) Efficacy (ED50) Animal Models->Efficacy (ED50) Toxicity Toxicity Animal Models->Toxicity Clinical Candidate Clinical Candidate Efficacy (ED50)->Clinical Candidate Lead Compound Lead Compound Lead Compound->Biochemical Assays Lead Compound->Cellular Assays

Caption: Experimental workflow for drug potency assessment.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase (Target) Kinase (Target) Receptor->Kinase (Target) Activates Downstream Effector Downstream Effector Kinase (Target)->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Compound-X Compound-X Compound-X->Kinase (Target) Inhibits

Caption: A generic kinase signaling pathway.

Conclusion

The comparison of in vitro and in vivo potency is a fundamental aspect of drug discovery and development. While in vitro assays provide valuable information about a compound's direct interaction with its target, in vivo studies are essential to understand its overall efficacy and safety in a complex biological system. The hypothetical case of Compound-X versus Standard-Y highlights that a compound with superior in vitro potency may also demonstrate better in vivo efficacy, but this is not always the case. A comprehensive evaluation of both in vitro and in vivo data is critical for making informed decisions in the progression of a drug candidate.

Independent Validation of Published Neurokinin-1 Receptor Antagonist Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation and comparison of published data for neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). While the initial query specified L-736380, this compound is a high-affinity cholecystokinin (B1591339) B (CCK-B) receptor antagonist.[1] Given the extensive publicly available data for NK1 receptor antagonists and their relevance to antiemetic therapy, this guide focuses on a comparative analysis of this drug class to fulfill the core requirements of a detailed comparison guide.

Overview of this compound

This compound is a potent and selective antagonist for the CCK-B receptor, with a high binding affinity.[1]

CompoundTarget ReceptorIC50 (nM)Selectivity vs. CCK-AIn Vivo Efficacy (ID50, mg/kg)
This compound CCK-B0.054>7400-fold (vs. 400 nM for CCK-A)0.064 (inhibition of gastric acid secretion in rats)

Comparative Analysis of NK1 Receptor Antagonists

The following sections provide a detailed comparison of key NK1 receptor antagonists: Aprepitant, Fosaprepitant (a prodrug of Aprepitant), Rolapitant (B1662417), and Netupitant.

Quantitative Data Comparison

This table summarizes the binding affinities, pharmacokinetic properties, and clinical efficacy of selected NK1 receptor antagonists.

ParameterAprepitantFosaprepitantRolapitantNetupitant
Binding Affinity (IC50/Ki, nM) 0.1[2]Prodrug of Aprepitant0.66[2][3]1.0[3]
Half-life (hours) 9-139-13 (as Aprepitant)169-183[4]80[4]
Receptor Occupancy ~54% (at 165 mg oral dose on day 5)[4]~60% (at 150 mg IV dose on day 5)[4]>90% (at 200 mg dose at 120 hours)[4]Not specified
Clinical Efficacy (Complete Response Rate, Overall Phase in HEC) ~72.3%[5]~71.9%[5]Significantly improved vs. controlSignificantly improved vs. control

HEC: Highly Emetogenic Chemotherapy

Experimental Protocols

1. Radioligand Binding Assay for NK1 Receptor Affinity:

This protocol is a generalized method for determining the binding affinity of antagonist compounds to the NK1 receptor.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are commonly used.[2]

  • Radioligand: [125I]-Substance P is a frequently used radiolabeled ligand.[2]

  • Assay Procedure:

    • Cell membranes expressing the NK1 receptor are prepared.

    • A fixed concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled antagonist (the compound to be tested) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

2. In Vivo Efficacy Studies for Antiemetic Activity:

Animal models are used to assess the antiemetic efficacy of NK1 receptor antagonists.

  • Animal Model: Ferrets are a common model for studying emesis as they have a vomiting reflex similar to humans.

  • Emetogen: A chemotherapy agent such as cisplatin (B142131) is administered to induce emesis.

  • Procedure:

    • Animals are pre-treated with the NK1 receptor antagonist at various doses or a vehicle control.

    • The emetogenic agent is administered.

    • The animals are observed for a defined period (e.g., several hours to days), and the number of retching and vomiting episodes is recorded.

  • Data Analysis: The efficacy of the antagonist is determined by its ability to reduce the frequency of emetic events compared to the control group. The dose that produces a 50% reduction in emesis (ED50) can be calculated.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Substance P and NK1 Receptor Antagonists

The following diagram illustrates the signaling pathway initiated by the binding of Substance P to the NK1 receptor and the mechanism of action of NK1 receptor antagonists.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds to NK1_Antagonist NK1 Receptor Antagonist NK1_Antagonist->NK1R Blocks G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Leads to Neuronal_Excitation Neuronal Excitation (Emesis Signal) Ca_Release->Neuronal_Excitation Triggers

Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the typical workflow for a competitive radioligand binding assay used to determine the affinity of an NK1 receptor antagonist.

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes with NK1 Receptors Start->Membrane_Prep Incubation Incubate Membranes with: - Radioligand ([125I]-Substance P) - Test Antagonist (Varying Conc.) Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Analysis Data Analysis: Calculate IC50 and Ki Measurement->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for NK1 Receptor Binding Assay.

References

Safety Operating Guide

Proper Disposal of L-736380: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the recommended procedures for the disposal of L-736380, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guidance is based on general best practices for chemical waste disposal. It is imperative to consult the official SDS provided by the manufacturer or supplier for specific and detailed instructions.

Summary of Key Disposal and Safety Parameters

In the absence of specific quantitative data for this compound, the following table provides a general framework for the safe handling and disposal of laboratory chemicals. This information should be adapted based on the specific guidance provided in the manufacturer's SDS.

ParameterGeneral RecommendationConsiderations
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.The specific type of PPE may vary based on the chemical's properties and the potential for exposure.
Waste Categorization Treat as hazardous chemical waste.Segregate from other waste streams to prevent unintended chemical reactions.
Containerization Use a designated, properly labeled, and sealed waste container.The container material should be compatible with the chemical to prevent degradation or leakage.
Storage of Waste Store in a cool, dry, and well-ventilated area away from incompatible materials.Follow institutional guidelines for hazardous waste storage.
Disposal Method Arrange for pickup and disposal by a certified hazardous waste management company.Do not dispose of down the drain or in regular trash.

Experimental Protocols for Safe Disposal

The following protocol outlines a general, step-by-step procedure for the disposal of this compound. This protocol is a template and should be modified to align with the specific instructions found in the product's SDS and your institution's safety policies.

Methodology for the Disposal of this compound Waste:

  • Risk Assessment: Before handling, review the available safety information and the specific experimental context in which this compound was used. Identify any potential hazards and necessary precautions.

  • Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety glasses with side shields, and a laboratory coat.

  • Prepare Waste Container: Obtain a designated hazardous waste container that is clean, dry, and compatible with this compound.

  • Label the Container: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Transfer Waste: Carefully transfer the this compound waste into the prepared container. Avoid splashing or creating aerosols.

  • Seal Container: Securely seal the container to prevent any leaks or spills.

  • Decontaminate Work Area: Clean and decontaminate the work area where the waste was handled. Dispose of any contaminated materials (e.g., paper towels) in the designated hazardous waste container.

  • Store Waste Appropriately: Move the sealed waste container to the designated hazardous waste accumulation area in your laboratory.

  • Arrange for Disposal: Follow your institution's procedures to request a pickup of the hazardous waste by a certified disposal service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Disposal obtain_sds Obtain and Review Manufacturer's SDS start->obtain_sds assess_hazards Assess Chemical Hazards and Required PPE obtain_sds->assess_hazards prepare_waste Prepare and Label Hazardous Waste Container assess_hazards->prepare_waste transfer_waste Transfer Waste to Container prepare_waste->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container decontaminate Decontaminate Work Area seal_container->decontaminate store_waste Store in Designated Hazardous Waste Area decontaminate->store_waste request_pickup Request Pickup by Certified Hazardous Waste Disposal Service store_waste->request_pickup end_disposal End: Disposal Complete request_pickup->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: The information provided here is for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) from the manufacturer or the specific protocols of your institution. Always prioritize safety and consult with your environmental health and safety department for detailed instructions on chemical waste disposal.

Essential Safety and Logistical Information for Handling L-736380

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for L-736380 is not publicly available. This document provides guidance based on general protocols for handling potent research compounds with unknown toxicity. This compound is identified as a CCK-B receptor antagonist.[1] As with any novel or uncharacterized substance, it should be treated as potentially hazardous.[2] All laboratory personnel must conduct a thorough, site-specific risk assessment before handling this compound and adhere to all institutional and regulatory guidelines. The information provided here is a supplement to, not a replacement for, a formal risk assessment and the specific SDS, which should be requested from the supplier.

This guide furnishes essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.

Personal Protective Equipment (PPE)

A risk assessment considering the quantity, physical form (powder or liquid), and experimental procedure is crucial for selecting the appropriate PPE.[3] The following table summarizes the recommended PPE for various laboratory activities involving potent compounds like this compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[3]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[3]
General Laboratory Handling - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile)Standard laboratory practice to prevent skin and eye contact with chemicals.[4][5]

Operational Plan for Handling this compound

A systematic approach is necessary to ensure safety from receipt to disposal.

1. Pre-Handling Procedures:

  • Training: All personnel must be trained on the potential hazards of potent compounds and the specific procedures outlined in the laboratory's Chemical Hygiene Plan.[6]

  • Information Review: Obtain and review the Safety Data Sheet (SDS) if available. In its absence, treat the compound as highly toxic.[4]

  • Designated Area: Establish a designated area for handling this compound, such as a specific fume hood, to contain any potential contamination.[2]

  • Emergency Preparedness: Ensure that a spill kit and emergency contact numbers are readily accessible. Know the location of safety showers and eyewash stations.[4]

2. Receipt and Storage:

  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[2][7]

  • Secure Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and access restricted to authorized personnel.[2] Use secondary containment to prevent spills.[2]

3. Experimental Protocols:

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]

    • Don the appropriate PPE as specified in the table above.

    • Use disposable weighing boats or papers to avoid cross-contamination.

    • Handle the container with care to prevent generating airborne dust.

    • Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after use.

  • Solution Preparation:

    • Conduct all solution preparation within a certified chemical fume hood.[3]

    • Wear appropriate PPE, including safety glasses and chemical-resistant gloves.[3]

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.

4. Decontamination and Cleaning:

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces and equipment. The effectiveness of a deactivating solution should be determined if possible; otherwise, a thorough cleaning with an appropriate solvent is necessary.[8]

  • Spills: In case of a small spill, absorb the material with an inert absorbent, place it in a sealed container for hazardous waste, and clean the area thoroughly.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

The disposal of potent research compounds must be managed to prevent environmental contamination and accidental exposure.[3]

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, pipette tips, vials, and absorbent materials, must be collected as hazardous waste.[3][10]

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[6][9] The label should include "Hazardous Waste" and the full chemical name of the contents.[6]

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, as they will retain product residue.[9]

  • Disposal Method: Arrange for the disposal of all this compound waste through a licensed hazardous waste contractor.[3][6] Do not dispose of this compound down the drain or in regular trash.[9][10] Hazardous pharmaceutical waste is typically incinerated at a permitted facility.[9]

Workflow for Safe Handling and Disposal of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Operation cluster_disposal Disposal A Review Safety Info (Risk Assessment, SDS) B Prepare Work Area (Fume Hood, Spill Kit) A->B C Don Appropriate PPE B->C D Receive & Store Securely C->D E Weighing (in containment) D->E F Solution Preparation (in Fume Hood) E->F G Perform Experiment F->G H Decontaminate Equipment & Surfaces G->H I Segregate & Label Contaminated Waste H->I J Doff PPE Correctly I->J K Store Waste Securely in Designated Area J->K L Dispose via Licensed Hazardous Waste Vendor K->L

Caption: General workflow for the safe handling of a potent research compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
L-736380
Reactant of Route 2
L-736380

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.